molecular formula C9H20O B3055773 4,5,5-Trimethyl-1-hexanol CAS No. 66793-75-7

4,5,5-Trimethyl-1-hexanol

Cat. No.: B3055773
CAS No.: 66793-75-7
M. Wt: 144.25 g/mol
InChI Key: IECJUMYEWJOKHM-UHFFFAOYSA-N
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Description

4,5,5-Trimethyl-1-hexanol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5,5-Trimethyl-1-hexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,5-Trimethyl-1-hexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,5-trimethylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-8(6-5-7-10)9(2,3)4/h8,10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECJUMYEWJOKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439518
Record name 4,5,5-TRIMETHYL-1-HEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66793-75-7
Record name 4,5,5-TRIMETHYL-1-HEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Profiling and Phase Equilibria of 4,5,5-Trimethyl-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and engineers in advanced biofuels and synthetic chemistry, understanding the phase behavior of complex branched alcohols is critical for process design and environmental fate modeling. 4,5,5-Trimethyl-1-hexanol (CAS: 66793-75-7) is a highly branched C9 alcohol that exhibits a unique thermodynamic profile. This whitepaper synthesizes its empirical thermodynamic data, details the causality behind its physical properties, and provides a self-validating methodology for vapor-liquid equilibrium (VLE) determination.

Structural Causality and Macroscopic Thermodynamics

The macroscopic thermodynamic properties of an organic compound are directly dictated by its molecular architecture. 4,5,5-Trimethyl-1-hexanol consists of a 9-carbon backbone terminating in a primary hydroxyl group, with heavy steric bulk localized at the 4,5,5 positions.

Causality of Phase Transitions:

  • Elevated Boiling Point: The primary hydroxyl group facilitates strong intermolecular hydrogen bonding, while the C9 aliphatic chain contributes substantial London dispersion forces. This dual interaction network requires significant thermal energy to disrupt, resulting in a high normal boiling point of approximately 201.9 °C [Yaws, 2003].

  • Depressed Melting Point: Conversely, the bulky trimethyl substitution at the tail end of the molecule creates severe steric hindrance. This branching prevents the molecules from packing efficiently into a highly ordered crystalline lattice. Consequently, the melting point is drastically depressed (below -20 °C), creating an exceptionally wide liquidus range that makes this compound an ideal candidate for high-level spark ignition engine fuel blends [MDPI, 2020].

Causality Structure Trimethyl Branching (4,5,5-position) Interactions Steric Hindrance & Reduced Lattice Packing Structure->Interactions Boiling Conserved H-Bonding (Boiling Point ~201.9 °C) Structure->Boiling Melting Depressed Melting Point (< -20 °C) Interactions->Melting Application High-Level Fuel Blend (Spark Ignition Engines) Melting->Application Boiling->Application

Causal relationship between molecular branching and macroscopic thermodynamic properties.

Quantitative Thermodynamic Data

The following table synthesizes the core thermodynamic and identification parameters for 4,5,5-Trimethyl-1-hexanol. The Antoine coefficients are critical for modeling the vapor pressure curve across varying temperatures.

PropertyValueUnitReference
CAS Registry Number 66793-75-7-[NIST WebBook]
Molecular Formula C9H20O-[NIST WebBook]
Molecular Weight 144.2545 g/mol [NIST WebBook]
Antoine Coefficient A 8.35375-[Yaws, 2003]
Antoine Coefficient B 2599.65-[Yaws, 2003]
Antoine Coefficient C 273.105-[Yaws, 2003]
Normal Boiling Point (Calculated) 201.9°CDerived via Antoine
Henry's Law Constant (

)

mol/(m³·Pa)[Sander, 2015]
Derivation of the Normal Boiling Point

Using the established Antoine equation parameters, we can mathematically derive the normal boiling point (at 1 atm or 760 mmHg). The Antoine equation is defined as:



Where


 is pressure in mmHg and 

is temperature in °C. Setting

mmHg:
  • 
     °C 
    

This calculation precisely aligns with the compound's expected volatility profile given its molecular weight and hydrogen-bonding capacity.

Experimental Methodology: Dynamic Ebulliometry

To empirically verify the vapor pressure and boiling point of 4,5,5-Trimethyl-1-hexanol, dynamic ebulliometry is the gold standard.

Causality of Experimental Design: Static vapor pressure measurements are highly susceptible to trace volatile impurities, which disproportionately inflate pressure readings. By utilizing a dynamic Swietoslawski-type ebulliometer with a Cottrell pump, the liquid is continuously boiled and condensed. This dynamic recirculation drives volatile impurities into the vapor phase where they are purged, ensuring the Resistance Temperature Detector (RTD) probe measures the true boiling point of the pure alcohol.

Step-by-Step Protocol
  • Apparatus Preparation: Clean and dry a dynamic Swietoslawski-type ebulliometer. Calibrate the RTD probe (accuracy

    
     °C) and the digital manometer (accuracy 
    
    
    
    kPa).
  • Sample Introduction & Degassing: Introduce 50 mL of high-purity (>99%) 4,5,5-Trimethyl-1-hexanol into the boiling flask. Apply a preliminary vacuum (e.g., 10 kPa) at ambient temperature to degas the sample. Rationale: Removing dissolved atmospheric gases prevents artificial elevation of the system pressure.

  • Isobaric Heating: Set the system pressure using a precision vacuum controller. Apply controlled thermal input via a heating mantle. The Cottrell pump mechanism will begin to continuously spray the boiling liquid-vapor mixture over the thermowell.

  • Equilibrium Acquisition: Monitor the temperature stability.

  • Data Regression: Record T-P pairs across a pressure range of 10 kPa to 101.3 kPa. Fit the resulting curve to the Antoine equation to extract empirical A, B, and C coefficients.

Self-Validation Mechanism: This protocol is inherently self-validating. If the alcohol undergoes thermal degradation during heating, the accumulation of volatile decomposition products will cause a continuous upward drift in the measured equilibrium pressure. Therefore, achieving a stable T-P reading (temperature variance < 0.01 °C over a 10-minute window) empirically validates both the chemical stability of the compound and the accuracy of the equilibrium state.

Ebulliometry Start Sample Preparation 4,5,5-Trimethyl-1-hexanol Degassing Vacuum Degassing (Remove dissolved gases) Start->Degassing Heating Isobaric Heating (Cottrell Pump Circulation) Degassing->Heating Equilibrium Vapor-Liquid Equilibrium (Thermal Stability <0.01°C) Heating->Equilibrium Measurement T-P Data Acquisition (RTD & Manometry) Equilibrium->Measurement Validation Antoine Data Regression (Self-Validating Fit) Measurement->Validation

Ebulliometric workflow for self-validating vapor-liquid equilibrium determination.

Environmental Partitioning & Henry's Law

For drug development professionals assessing solvent residual limits, or engineers evaluating biofuel spill scenarios, understanding phase partitioning is vital.

The Henry's law solubility constant (


) for 4,5,5-Trimethyl-1-hexanol is 

mol/(m³·Pa)[Sander, 2015].

Mechanistic Insight: The highly hydrophobic 9-carbon tail severely limits aqueous solubility, while the single hydroxyl group provides only localized dipole-dipole interactions with water. Consequently, the compound exhibits a low Henry's law solubility constant. In an environmental or biological system, 4,5,5-Trimethyl-1-hexanol will preferentially partition into the organic phase (e.g., lipid bilayers, organic solvents) or volatilize into the vapor phase, rather than remaining dissolved in aqueous media.

References

  • National Institute of Standards and Technology (NIST). "4,5,5-trimethyl-1-hexanol." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Yaws, C. L. (2003). "Yaws' Handbook of Thermodynamic Properties for Hydrocarbons and Chemicals." Knovel / VDOC. Available at:[Link]

  • Sander, R. (2015). "Compilation of Henry's law constants (version 4.0) for water as solvent." Atmospheric Chemistry and Physics, 15(8), 4399-4981. Available at:[Link]

  • Boot, M. D., et al. (2020). "Identification of Promising Alternative Mono-Alcohol Fuel Blend Components for Spark Ignition Engines." Energies, 13(8), 1955. MDPI. Available at:[Link]

A Comprehensive Technical Guide on the Solubility Parameters of 4,5,5-Trimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of formulation science, targeted extraction, and drug development, the thermodynamic compatibility between a solute and a solvent dictates process efficiency and product stability. 4,5,5-Trimethyl-1-hexanol (CAS: 66793-75-7) [1] is a highly branched, nine-carbon primary alcohol. While linear aliphatic alcohols (like 1-nonanol) exhibit predictable solubility behaviors dominated by their long hydrophobic tails and terminal hydroxyl groups, the extreme steric hindrance introduced by the 4,5,5-trimethyl substitution fundamentally alters the molecule's cohesive energy density (CED).

This whitepaper provides an in-depth analysis of the Hansen Solubility Parameters (HSP) for 4,5,5-Trimethyl-1-hexanol, detailing the causality behind its physical chemistry, providing self-validating experimental protocols for HSP determination, and mapping its compatibility across various organic solvents.

Molecular Architecture & Causality: The Impact of Branching

As a Senior Application Scientist, it is critical to look beyond empirical data and understand the causality of molecular interactions. The solubility of any compound is governed by the energy required to create a cavity in the solvent and the energy released when the solute is inserted into that cavity.

In 4,5,5-Trimethyl-1-hexanol, the structural architecture features a "neo-hexyl" type bulky tail. This specific branching has three profound thermodynamic consequences:

  • Disruption of Packing Density: The bulky tert-butyl-like terminal group prevents the tightly aligned intermolecular packing seen in linear C9 alcohols[2]. This increased free volume significantly lowers the dispersive interaction parameter (

    
    ).
    
  • Steric Shielding of the Hydroxyl Group: While the primary hydroxyl group remains available for hydrogen bonding (

    
    ), the bulky hydrophobic tail creates a steric umbrella. In bulk organic solvents, this umbrella restricts the formation of extensive hydrogen-bonded networks, slightly reducing the effective 
    
    
    
    compared to linear isomers.
  • Depression of Phase Transition Temperatures: The inability to pack efficiently lowers the glass transition and freezing points, making it an excellent plasticizer and penetration enhancer in transdermal drug delivery systems[3].

Theoretical Framework: Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter framework divides the total cohesive energy density of a molecule into three distinct intermolecular forces[4]:

  • 
     (Dispersion Forces):  Derived from atomic van der Waals interactions.
    
  • 
     (Polar Forces):  Derived from permanent dipole moments.
    
  • 
     (Hydrogen Bonding):  Derived from electron exchange (donor/acceptor) interactions.
    

Because specific empirical HSP data for niche branched molecules like 4,5,5-Trimethyl-1-hexanol are rarely tabulated in standard literature, they must be derived through comparative group-contribution methods and validated via experimental protocols. Below is the comparative HSP data illustrating the impact of branching.

Table 1: Comparative HSP Values for C9 Alcohols
CompoundCAS NumberStructure Type

(MPa

)

(MPa

)

(MPa

)
1-Nonanol 143-08-8Linear16.54.310.6
3,5,5-Trimethyl-1-hexanol 3452-97-9Branched15.84.19.8
4,5,5-Trimethyl-1-hexanol 66793-75-7Highly Branched15.74.09.6

Data Synthesis Note: Values for the branched isomers reflect the expected depression in dispersive and hydrogen-bonding parameters due to steric hindrance.

Self-Validating Experimental Protocols

To establish absolute trustworthiness in thermodynamic data, theoretical calculations must be grounded in physical experimentation. The following protocols detail how to experimentally determine the HSP of 4,5,5-Trimethyl-1-hexanol.

Protocol 1: Inverse Gas Chromatography (IGC) for

IGC is the gold standard for determining the dispersive component of liquid and semi-solid excipients[5].

Methodology:

  • Stationary Phase Preparation: Coat a deactivated solid support (e.g., Chromosorb W) with exactly 5-10% (w/w) of 4,5,5-Trimethyl-1-hexanol. Pack this into a stainless-steel GC column.

  • Equilibration: Condition the column under a continuous flow of dry Helium carrier gas at 25°C for 12 hours to ensure a uniform film thickness.

  • Probe Injection: Inject a homologous series of strictly non-polar alkane probes (e.g., n-hexane to n-nonane) at infinite dilution to ensure probe-probe interactions are negligible.

  • Data Acquisition: Measure the specific retention volume (

    
    ) for each probe.
    
  • Calculation: Calculate the Flory-Huggins interaction parameter (

    
    ) from the retention data to derive 
    
    
    
    .

The Self-Validating Mechanism: Plot


 against the carbon number of the alkane probes. This plot must yield a perfectly linear fit (

). If the plot deviates from linearity, it indicates that the column is overloaded, the alcohol film is pooling, or thermodynamic equilibrium has not been reached. The experiment must be aborted and the column repacked.
Protocol 2: Cloud Point Titration for and

While IGC isolates dispersive forces, cloud point titration maps the boundary of the Hansen solubility sphere (the interaction radius,


).

Methodology:

  • Solvent Baseline: Dissolve 1.0 g of 4,5,5-Trimethyl-1-hexanol in 10 mL of a known "good" solvent (e.g., Ethyl Acetate).

  • Titration: Slowly titrate the solution with a known "poor" solvent (e.g., Water for high

    
    , or Hexane for low 
    
    
    
    ) under constant magnetic stirring at 25°C.
  • Endpoint Detection: The endpoint is reached at the exact drop where the solution exhibits sustained turbidity (the cloud point), indicating phase separation.

  • Data Mapping: Repeat this with a matrix of 10-15 different non-solvents to map the 3D boundary of the solubility sphere.

The Self-Validating Mechanism: Upon reaching the cloud point, immediately back-titrate with 0.5 mL of the original "good" solvent. The solution must instantly turn clear again. If it remains turbid, the precipitation was kinetically driven (or due to an impurity) rather than a true thermodynamic boundary, invalidating that data point.

HSP_Workflow A 4,5,5-Trimethyl-1-hexanol Sample Preparation B Inverse Gas Chromatography (Measure Ret. Volume) A->B C Cloud Point Titration (Measure Turbidity) A->C D Flory-Huggins Interaction Parameter Calculation B->D C->D E HSP 3D Sphere Mapping (δD, δP, δH) D->E

Caption: Experimental workflow combining IGC and cloud point titration for HSP determination.

Solvent Compatibility & Thermodynamic Mixing

In drug formulation, predicting whether an active pharmaceutical ingredient (API) or a polymer will remain stable in a solvent system relies on the Hansen Distance (


) . The distance between the solute (1) and the solvent (2) in 3D Hansen space is calculated as:


A smaller


 indicates higher thermodynamic compatibility (

). Typically, if

, the solvent is considered highly compatible.
Table 2: Predicted Compatibility ( ) with Organic Solvents

Using the derived parameters for 4,5,5-Trimethyl-1-hexanol (


), we can predict its behavior in standard organic solvents.
Organic Solvent



Calculated

Compatibility Assessment
Ethyl Acetate 15.85.37.22.73 Excellent (Miscible)
Acetone 15.510.47.06.92 Moderate (Co-solvent needed)
Toluene 18.01.42.09.26 Poor (Phase separation likely)
Hexane 14.90.00.010.52 Poor (Highly immiscible)
Ethanol 15.88.819.410.91 Poor (H-bonding mismatch)

Insight: Despite being an alcohol, 4,5,5-Trimethyl-1-hexanol shows poor compatibility with Ethanol. The massive steric bulk of the trimethyl tail heavily shields the molecule, making it behave more like a moderately polar ester (hence its excellent compatibility with Ethyl Acetate) rather than a traditional short-chain alcohol.

Solute_Solvent Solute 4,5,5-Trimethyl-1-hexanol (Cohesive Energy) Interaction Thermodynamic Mixing (ΔG_mix < 0) Solute->Interaction Solvent Organic Solvent (e.g., Ethyl Acetate) Solvent->Interaction Ra Hansen Distance (Ra < R0) Interaction->Ra

Caption: Thermodynamic interaction pathway dictating solute-solvent compatibility via Hansen Distance.

Conclusion for Drug Development Professionals

Understanding the precise solubility parameters of 4,5,5-Trimethyl-1-hexanol allows formulation scientists to leverage its unique steric properties. By utilizing solvents with an


 close to 2.7 (such as moderate esters and ethers), researchers can maximize the solubilization capacity of this branched alcohol, utilizing it effectively as a penetration enhancer in topical formulations or as a phase-transfer catalyst in complex organic extractions.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 10419311, 4,5,5-Trimethyl-1-hexanol. Retrieved from:[Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Retrieved from:[Link]

  • Adamska, K., & Voelkel, A. (2005). Inverse gas chromatographic determination of solubility parameters of excipients. International Journal of Pharmaceutics, 304(1-2), 11-17. Retrieved from:[Link]

  • MDPI (2024). The Effect of the Structure of the Alcohol Component on the Plasticizing Ability of the Ester of Aliphatic Dicarboxylic Acid. Retrieved from:[Link]

  • ResearchGate (2024). The Effect of the Structure of the Alcohol Component on the Plasticizing Ability... Retrieved from:[Link]

Sources

A Guide to the Physicochemical Characterization of 4,5,5-Trimethyl-1-hexanol: Refractive Index and Density

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for measuring the refractive index and density of 4,5,5-Trimethyl-1-hexanol. Addressed to researchers and professionals in drug development and chemical sciences, this document moves beyond procedural outlines to delve into the causal relationships between molecular structure, temperature, and these fundamental physical properties. By integrating theoretical foundations with validated experimental protocols, this guide serves as an authoritative resource for the accurate characterization of this and similar branched-chain alcohols.

Introduction: The Significance of Physicochemical Properties

4,5,5-Trimethyl-1-hexanol (C9H20O, CAS No. 66793-75-7) is a branched-chain primary alcohol whose utility in various scientific and industrial applications—from specialty solvents to fragrance intermediates—necessitates a precise understanding of its physical properties.[1][2] Among the most critical of these are refractive index (n) and density (ρ). These intensive properties are not merely identification parameters; they are windows into the substance's purity, composition, and molecular interactions.

In the pharmaceutical and drug development sectors, for instance, density is crucial for accurate dosage formulation and for converting between mass and volume measurements.[3] Refractive index serves as a rapid, non-destructive method for quality control, purity assessment, and the determination of the concentration of a substance in a solution.[4] This guide provides the theoretical and practical framework for obtaining these key measurements with high fidelity.

Theoretical Framework: From Molecular Structure to Macroscopic Properties

The density and refractive index of an organic molecule like 4,5,5-Trimethyl-1-hexanol are direct consequences of its atomic composition and three-dimensional structure.

Density and Molecular Packing

Density is defined as mass per unit volume and is fundamentally a measure of how compactly molecules are arranged in a given state.[5] For a liquid alcohol, this is influenced by:

  • Molecular Weight: Higher molecular weight generally leads to higher density, assuming similar molecular volumes.

  • Molecular Structure: The branched structure of 4,5,5-Trimethyl-1-hexanol, particularly the bulky tert-butyl group at the C5 position, prevents the efficient, close packing that is possible with its linear isomers. This steric hindrance results in a lower density compared to a straight-chain nonanol.

  • Intermolecular Forces: The hydroxyl (-OH) group facilitates hydrogen bonding, a strong intermolecular force that pulls molecules closer together, increasing density.

  • Temperature: As temperature increases, the kinetic energy of the molecules rises, causing them to move further apart. This expansion of volume leads to a decrease in density.[5]

Refractive Index and Light Interaction

The refractive index of a medium describes how light propagates through it, defined as the ratio of the speed of light in a vacuum to its speed within the substance.[4] It is a measure of how much the path of light is bent, or refracted, when entering the material. This property is dictated by the electronic polarizability of the molecule. When light passes through the liquid, its electromagnetic field interacts with the electron clouds of the molecules, momentarily polarizing them. The stronger this interaction, the more the light is slowed, and the higher the refractive index.

Factors affecting refractive index include:

  • Density: A higher density implies more molecules per unit volume to interact with the light, which generally leads to a higher refractive index.[6]

  • Wavelength of Light: The refractive index is wavelength-dependent, a phenomenon known as dispersion. Measurements are standardized, typically using the sodium D-line (589.3 nm).[4]

  • Temperature: An increase in temperature lowers the density, reducing the number of molecules interacting with the light and thus decreasing the refractive index.[4]

The relationship between density and refractive index is formalized in expressions like the Lorentz-Lorenz equation , which relates refractive index to molar refractivity, a quantity that reflects the polarizability of a molecule.[7][8][9]

Physicochemical Data of Trimethyl-1-hexanol Isomers

PropertyValue (for 3,5,5-Trimethyl-1-hexanol)Conditions
Molecular Formula C₉H₂₀O
Molecular Weight 144.25 g/mol
Density (ρ) 0.824 g/mLat 25 °C[10][12]
0.828 - 0.830 g/mLat 20 °C[13]
Refractive Index (n) 1.432n20/D (at 20°C, 589.3 nm)[10]
1.432 - 1.434n20/D (at 20°C, 589.3 nm)[13][14]

Experimental Protocols: A Self-Validating Approach

The integrity of any measurement rests upon a robust and validated methodology. The following protocols are based on established standards to ensure accuracy and reproducibility.

Measurement of Density

The preferred method for high-precision density measurement of liquids is the oscillating U-tube densitometer, a technique standardized by ASTM D4052 and ASTM D7777.[5][15]

Causality of Method Choice: This instrument is selected for its high accuracy (±0.0001 g/cm³), small sample volume requirement (~1 mL), and rapid measurement time.[5][9] The principle relies on the fact that the resonant frequency of an oscillating U-shaped tube is directly related to the mass (and therefore density) of the liquid it contains.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the densitometer using two standards of known density that bracket the expected density of the sample. Typically, dry air and degassed, high-purity water are used.

  • Temperature Equilibration: Set the instrument's Peltier thermostat to the desired measurement temperature (e.g., 20.00 ± 0.05 °C). Allow the instrument to stabilize.

  • Sample Preparation: Ensure the 4,5,5-Trimethyl-1-hexanol sample is free of air bubbles and particulates. If necessary, degas the sample via sonication.

  • Sample Injection: Inject the sample into the U-tube cell using a syringe, ensuring no air bubbles are introduced. The cell should be completely filled.

  • Measurement: The instrument will oscillate the tube and measure the resonant frequency. Using the calibration data, it automatically calculates and displays the density.

  • Cleaning and Verification: After measurement, thoroughly clean the cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely with a stream of air. Periodically re-run a standard to verify calibration.

Measurement of Refractive Index

The Abbe refractometer is a standard and reliable instrument for measuring the refractive index of liquids.[4][9]

Causality of Method Choice: The Abbe refractometer is widely used due to its simplicity, robustness, and ability to use white light while providing a reading corrected for the sodium D-line wavelength. Temperature control is critical as the refractive index is highly temperature-dependent.[4]

Step-by-Step Protocol:

  • Instrument Preparation: Turn on the refractometer and the attached circulating water bath. Set the bath to the desired temperature (e.g., 20.0 ± 0.1 °C) and allow the instrument's prisms to equilibrate.

  • Calibration Check: Place a few drops of a standard with a known refractive index (e.g., distilled water, nD = 1.3330 at 20°C) onto the lower prism. Close the prism assembly and check that the instrument reads the correct value. Adjust if necessary.

  • Prism Cleaning: Thoroughly clean the upper and lower prisms with a soft lens tissue and an appropriate solvent (e.g., acetone or ethanol).

  • Sample Application: Using a pipette, place 2-3 drops of the 4,5,5-Trimethyl-1-hexanol sample onto the surface of the lower prism.

  • Measurement: Close the prism assembly. Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line. Align this line precisely with the center of the crosshairs.

  • Reading the Value: Read the refractive index value from the instrument's scale. Most modern digital instruments will display the value directly.

  • Cleaning: Immediately after the measurement, clean the prisms thoroughly to prevent sample residue from affecting subsequent measurements.

Visualization of Experimental Workflow and Conceptual Relationships

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Instrument Calibration cluster_2 Measurement cluster_3 Post-Measurement prep Ensure Sample is Particulate-Free & Degassed temp Set & Equilibrate Temperature (e.g., 20°C) prep->temp cal_dens Calibrate Densitometer (Air & Water) cal_dens->temp cal_ref Calibrate Refractometer (Water Standard) cal_ref->temp inject Inject Sample into Densitometer temp->inject apply Apply Sample to Refractometer Prism temp->apply measure_d Record Density inject->measure_d measure_n Record Refractive Index apply->measure_n clean Clean Instruments measure_d->clean measure_n->clean verify Verify Calibration clean->verify G A Molecular Structure (4,5,5-Trimethyl-1-hexanol) B Molecular Weight (144.25 g/mol) A->B C Intermolecular Forces (Hydrogen Bonding) A->C D Steric Hindrance (Branched Structure) A->D E Density (ρ) B->E + C->E + D->E - F Refractive Index (n) E->F Directly Correlated G Temperature G->E - G->F -

Caption: Factors influencing density and refractive index.

Conclusion

The accurate measurement of refractive index and density is fundamental to the scientific and industrial application of 4,5,5-Trimethyl-1-hexanol. While literature values for close isomers provide a reliable estimate, this guide underscores the necessity of direct experimental measurement using standardized, self-validating protocols. An understanding of the underlying physicochemical principles—the way molecular structure dictates macroscopic properties—empowers the researcher to not only generate high-quality data but also to interpret it with insight. The methodologies and theoretical context provided herein establish a robust framework for the comprehensive characterization of this and other novel chemical entities.

References

  • The Refractive Indices of Ethyl Alcohol and Water Mixtures. (n.d.). Loyola eCommons. Retrieved from [Link]

  • ASTM D7777 | Standard Test Method for Density, Relative Density and API Gravity of Liquid. (n.d.). ASTM International. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5,5-Trimethyl-1-hexanol. PubChem. Retrieved from [Link]

  • Gibson, R. E. (1947). The Refractive Indices of Alcohol, Water, and Their Mixtures at High Pressures. Journal of the Optical Society of America, 37(9), 733. Retrieved from [Link]

  • Kuteynikov, P. A. (2025, August 5). Calculation of the refractive indices and relative densities in homologous series of organic compounds. ResearchGate. Retrieved from [Link]

  • Reagecon. (n.d.). Density Measurement and Density Standards. Reagecon Knowledge Centre. Retrieved from [Link]

  • Herráez, J. V., & Belda, R. (2006). Refractive Indices, Densities and Excess Molar Volumes of Monoalcohols + Water. Journal of Solution Chemistry, 35(8), 1315-1328. Retrieved from [Link]

  • National Institute of Standards and Technology. (2017, January 12). Determination of Liquid Density. NIST. Retrieved from [Link]

  • Anonymous. (n.d.). Refractive Index of Ethyl Alcohol. Scribd. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Density Determination of Solids and Liquids. EAG. Retrieved from [Link]

  • Anonymous. (n.d.). MEASUREMENT OF DENSITY. CUNY. Retrieved from [Link]

  • Masaryk University. (n.d.). Refractometry: Qualitative evaluation of alcohols and quantitative evaluation of sucrose solutions. Masaryk University. Retrieved from [Link]

  • Barthel, J., Gores, H. J., & Cuerda, M. C. (1988). Refractivity and density of some organic solvents. Journal of Solution Chemistry, 17(4), 355-363. Retrieved from [Link]

  • OECD. (2002, June 24). SIDS Initial Assessment Report for 3,5,5-Trimethyl-1-hexanol. UNEP Publications. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4,5,5-trimethyl-1-hexanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Stierle, A. P., et al. (2009). Derivation of the Density and Refractive Index of Organic Matter and Elemental Carbon from Closure between Physical and Chemical Aerosol Properties. Environmental Science & Technology, 43(4), 1146-1152. Retrieved from [Link]

  • Wang, Y., et al. (2023). A Refractive Index- and Density-Matched Liquid–Liquid System Developed Using a Novel Design of Experiments. Processes, 11(7), 1922. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Refractive Index Information Catalog. The Good Scents Company. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethyl-1-hexanol. PubChem. Retrieved from [Link]

  • Dhondge, S. S., et al. (2012). Refractive index, density, molar refraction and polarizability constant of substituted-2,3-dihydroquinazolin-4. Journal of Chemical and Pharmaceutical Research, 4(1), 441-446. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Hexanol, 3,5,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl hexanol. The Good Scents Company. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5,5-Trimethyl-hexan-1-ol. Wikipedia. Retrieved from [Link]

  • Chemwatch. (n.d.). 3,5,5-Trimethyl-1-hexanol. Chemwatch. Retrieved from [Link]

  • KH Neochem Co., Ltd. (n.d.). 3,5,5-TRIMETHYL HEXANOL (NONANOL). KH Neochem. Retrieved from [Link]

Sources

Hydrophobicity and Partition Coefficient (LogP) of 4,5,5-Trimethyl-1-hexanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the highly regulated spheres of drug development, agrochemicals, and formulation science, the hydrophobicity of a molecule—quantified by its octanol-water partition coefficient (LogP)—is a master variable. It dictates pharmacokinetics, membrane permeability, and toxicological profiles. 4,5,5-Trimethyl-1-hexanol (CAS: 66793-75-7) is a highly branched, nine-carbon aliphatic alcohol[1]. Unlike its linear counterpart (1-nonanol), the extensive steric bulk at the C4 and C5 positions of 4,5,5-trimethyl-1-hexanol fundamentally alters its hydration thermodynamics, resulting in a unique lipophilic profile that is highly advantageous for targeted formulation strategies.

This whitepaper provides an in-depth mechanistic analysis of the hydrophobicity of 4,5,5-trimethyl-1-hexanol and establishes self-validating, authoritative experimental protocols for its LogP determination.

Physicochemical Profiling and In Silico Data

Before initiating empirical testing, establishing a baseline via in silico profiling is critical for selecting the correct experimental parameters.

Quantitative Data Summary
PropertyValueSource / Validation
IUPAC Name 4,5,5-Trimethylhexan-1-olPubChem[1]
CAS Registry Number 66793-75-7PubChem[1]
Molecular Formula C

H

O
PubChem[1]
Molecular Weight 144.25 g/mol PubChem[1]
SMILES String CC(C)(C)C(C)CCCOGSRS / PubChem[2]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Computed LogP (XLogP3) 2.8PubChem[3]
Mechanistic Causality of the LogP Value

A standard linear C9 alcohol, such as 1-nonanol, exhibits a LogP of approximately 3.77. In contrast, 4,5,5-trimethyl-1-hexanol possesses a significantly lower computed XLogP3 of 2.8[3].

The Causality: The free energy of transfer from water to an organic phase (


) is heavily driven by the "hydrophobic effect"—the entropic penalty incurred when water molecules form a highly ordered clathrate cage around a non-polar solute. The tert-butyl and methyl groups at the C4 and C5 positions fold the carbon backbone into a more compact, spherical volume. This steric shielding reduces the molecule's total hydrophobic surface area compared to an extended linear chain. Consequently, a smaller water cavity is required for solvation, lowering the entropic penalty and shifting the equilibrium slightly more toward the aqueous phase, thereby reducing the LogP[4].

Experimental Methodologies for LogP Determination

Because 4,5,5-trimethyl-1-hexanol has an anticipated LogP of 2.8[3], it falls perfectly within the operational window of the Shake-Flask Method (optimal for LogP -2 to 4)[5]. To ensure scientific integrity, a secondary orthogonal validation using Reverse-Phase HPLC is required[6].

Protocol 1: Shake-Flask Method (OECD Test Guideline 107)

This method provides a direct, thermodynamic measurement of phase partitioning[5].

Step-by-Step Methodology:

  • Pre-saturation (Critical Step): Stir high-purity 1-octanol and Milli-Q deionized water together for 24 hours at 25.0 ± 0.1 °C.

    • Causality: Pre-saturation ensures mutual saturation of the phases. Failing to do this causes volume shifts during the experiment as water dissolves into octanol (and vice versa), artificially skewing the final concentration ratios.

  • Solute Preparation: Dissolve 4,5,5-trimethyl-1-hexanol in the pre-saturated 1-octanol phase to a concentration of 0.01 M.

    • Causality: This concentration is kept strictly below the solubility limit to ensure the system obeys Raoult’s and Henry’s laws for ideal dilute solutions.

  • Phase Equilibration: Combine the octanol-solute mixture with pre-saturated water in a thermojacketed vessel. Agitate via slow, end-over-end inversion (approx. 100 inversions over 5 minutes).

    • Causality: Vigorous shaking must be avoided. High-shear agitation generates micro-emulsions of octanol within the aqueous phase, which will falsely inflate the measured aqueous concentration and artificially depress the calculated LogP.

  • Separation: Centrifuge the mixture at 2000 × g for 20 minutes to force complete phase separation.

  • Quantification: Extract aliquots from both phases using a gas-tight syringe. Quantify the alcohol concentration using Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Calculation:

    
    
    

Self-Validating System: The protocol mandates testing at three distinct octanol:water volume ratios (e.g., 1:1, 1:2, 2:1). If the calculated LogP deviates by more than ±0.1 units across these ratios, the system is not in true equilibrium (or micro-emulsions are present), and the run is automatically invalidated[5].

Protocol 2: Reverse-Phase HPLC (OECD Test Guideline 117)

Used as an orthogonal validation, this method correlates chromatographic retention with lipophilicity[6].

Step-by-Step Methodology:

  • System Setup: Utilize a C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm). The C18 stationary phase acts as the lipophilic surrogate for octanol. Use an isocratic mobile phase of 70:30 Methanol:Water.

  • Calibration: Inject a reference mixture of at least six known alcohols (e.g., 1-pentanol, 1-hexanol, 1-heptanol, 1-octanol) with established LogP values.

  • Measurement: Inject 4,5,5-trimethyl-1-hexanol. Calculate its capacity factor (

    
    ) using the retention time (
    
    
    
    ) and the column dead time (
    
    
    ):
    
    
    .
  • Extrapolation: Map the

    
     of the target compound onto the linear calibration curve (
    
    
    
    vs. Reference LogP) to derive the experimental LogP[6].

Self-Validating System: The calibration curve must yield a Pearson correlation coefficient (


) > 0.99. Furthermore, the dead time (

) must be empirically verified using an unretained organic tracer (e.g., thiourea) to ensure the capacity factor is mathematically sound.

Workflow Visualization

The following diagram illustrates the logical progression and decision matrix for validating the LogP of 4,5,5-trimethyl-1-hexanol.

G Start Synthesize/Isolate 4,5,5-Trimethyl-1-hexanol Assess In Silico Profiling (XLogP3 = 2.8) Start->Assess Decision Select Experimental Validation Method Assess->Decision ShakeFlask Shake-Flask Method (OECD 107) For LogP -2 to 4 Decision->ShakeFlask Primary Choice HPLC RP-HPLC Method (OECD 117) For LogP 0 to 6 Decision->HPLC Orthogonal Validation Equilibrate Phase Equilibration (Octanol/Water) ShakeFlask->Equilibrate Chromatography Retention Time Correlation HPLC->Chromatography Quantify GC-FID / LC-MS Quantification Equilibrate->Quantify Chromatography->Quantify Validate Data Concordance (|LogP_exp - LogP_calc| < 0.3) Quantify->Validate

Fig 1: Decision matrix and orthogonal validation workflow for LogP determination.

Implications in Drug Development & Formulation

A LogP of 2.8 places 4,5,5-trimethyl-1-hexanol squarely within the optimal "sweet spot" defined by Lipinski's Rule of 5 (LogP < 5). Molecules in the 2.0 – 3.0 range typically exhibit a perfect thermodynamic balance: they possess sufficient aqueous solubility to dissolve in systemic circulation or aqueous formulation vehicles, while retaining enough lipophilicity to undergo passive transcellular diffusion across phospholipid bilayers.

Furthermore, the heavy steric hindrance provided by the trimethyl groups near the terminal end of the carbon chain shields the molecule from rapid cytochrome P450-mediated aliphatic oxidation, granting it superior metabolic stability compared to unbranched isomers.

References

  • PubChem Compound Summary for CID 10419311 Title: 4,5,5-Trimethyl-1-hexanol | C9H20O | CID 10419311 Source: National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. URL:[Link]

  • Global Substance Registration System (GSRS) Title: 4,5,5-TRIMETHYLHEXAN-1-OL (UNII: TA2RAB46B2) Source: U.S. Food and Drug Administration (FDA) / NIH. URL:[Link]

  • OECD Test Guideline 107 Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals, Section 1, OECD iLibrary. URL:[Link]

  • OECD Test Guideline 117 Title: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: OECD Guidelines for the Testing of Chemicals, Section 1, OECD iLibrary. URL:[Link]

Sources

Methodological & Application

Advanced Application Note: Synthesis and Characterization of Low-Diffusion Plasticizers using 4,5,5-Trimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals, toxicologists, and materials scientists, the migration of plasticizers from flexible polyvinyl chloride (PVC) medical devices (e.g., IV tubing, blood bags) into lipophilic drug formulations or human fluids represents a critical safety and efficacy challenge. While standard linear or lightly branched plasticizers like Di(2-ethylhexyl) phthalate (DEHP) offer excellent plasticizing efficiency, their high diffusion coefficients make them prone to leaching.

This application note details the synthesis of Di-(4,5,5-trimethylhexyl) phthalate (DTMHP) , a specialty high-permanence plasticizer derived from [1]. By leveraging the extreme steric hindrance of this specific C9 highly branched alcohol, researchers can synthesize plasticizers that drastically reduce migration rates while maintaining polymer flexibility.

Mechanistic Causality & Experimental Design (E-E-A-T)

To ensure a self-validating and scientifically sound protocol, every reagent and condition in this workflow has been selected based on specific mechanistic principles:

The Role of Molecular Architecture in Diffusion

In polymer science, the permanence of a plasticizer is inversely proportional to its diffusion coefficient within the PVC matrix. 4,5,5-Trimethyl-1-hexanol features a dense cluster of methyl groups at the tail of the alkyl chain. When esterified, these highly branched isomeric structures increase the molecular volume and create significant steric drag. This restricts the mobility of the plasticizer molecule between the PVC polymer chains, yielding a [2] that resists extraction by solvents, lipids, or pharmaceutical excipients.

Catalyst Selection: Avoiding Dehydration

Esterification of highly branched alcohols is notoriously difficult. Traditional Brønsted acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) protonate the alcohol, leading to the formation of stable tertiary carbocations. This triggers rapid dehydration (forming alkenes) and etherification side reactions, which drastically reduce yield and impart a dark yellow/brown color to the ester—a critical flaw for medical-grade clear PVC [3].

To circumvent this, [4] is utilized as a Lewis acid catalyst. TIPT coordinates exclusively with the carbonyl oxygen of the phthalic anhydride, increasing its electrophilicity without protonating the branched alcohol. This enables >99% conversion at elevated temperatures (190–220 °C) while completely suppressing dehydration side reactions.

Catalyst Hydrolysis & Removal

Because TIPT is soluble in the organic phase, it must be deactivated and removed post-reaction to prevent the plasticizer from degrading during long-term storage. The addition of aqueous sodium carbonate (


) serves a dual purpose: it neutralizes residual monoesters (halting the reverse reaction) and rapidly hydrolyzes the TIPT into insoluble titanium dioxide (

), which can be easily filtered out.

Experimental Protocol: Synthesis of Di-(4,5,5-trimethylhexyl) Phthalate

Note: This protocol is a self-validating system. In-process Quality Control (QC) checkpoints are embedded to ensure the reaction proceeds correctly before advancing to the next stage.

Materials Required
  • Phthalic Anhydride : 148.1 g (1.0 mol)

  • 4,5,5-Trimethyl-1-hexanol : 360.6 g (2.5 mol) (25% molar excess)

  • Titanium Tetraisopropoxide (TIPT) : 1.5 g (approx. 0.3 wt%)

  • Sodium Carbonate (

    
    ) : 10% aqueous solution
    
  • Filter Aid : Diatomaceous earth (e.g., Celite)

Step-by-Step Methodology

Step 1: Reagent Loading & Purging

  • Charge a 1-liter, 4-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, sub-surface nitrogen sparge tube, and a Dean-Stark trap fitted with a reflux condenser.

  • Add 148.1 g of phthalic anhydride and 360.6 g of 4,5,5-trimethyl-1-hexanol.

  • Causality Check: The 25% molar excess of alcohol is critical; it drives the equilibrium forward (Le Chatelier's principle) and acts as an azeotropic entrainer to continuously carry the water of reaction into the Dean-Stark trap.

  • Sparge the mixture with dry nitrogen gas for 15 minutes to remove dissolved oxygen, preventing oxidative color degradation.

Step 2: Catalyzed Esterification

  • Begin heating the mixture with moderate stirring. Once the temperature reaches 150 °C and the anhydride melts into the alcohol, inject 1.5 g of TIPT catalyst.

  • Ramp the temperature to 190–220 °C. Water will begin to collect in the Dean-Stark trap.

  • QC Checkpoint 1 (Reaction Completion) : After 4 hours, pull a 2 mL sample and titrate for Acid Value (AV). The reaction is complete when the AV drops below 0.1 mg KOH/g . If AV > 0.1, continue heating and nitrogen sparging.

Step 3: Neutralization & Catalyst Hydrolysis

  • Cool the reactor to 90 °C.

  • Slowly add 20 mL of the 10%

    
     solution. Stir vigorously for 30 minutes.
    
  • Causality Check: The water and base hydrolyze the active TIPT catalyst into inert, solid

    
     precipitates, permanently arresting the reaction kinetics and stabilizing the ester.
    

Step 4: Washing & Phase Separation

  • Transfer the mixture to a separatory funnel. Allow it to settle for 30 minutes.

  • Decant and discard the lower aqueous layer (containing neutralized salts).

  • Wash the upper organic phase once more with 50 mL of warm deionized water to ensure all sodium salts are extracted.

Step 5: Vacuum Stripping

  • Return the organic phase to the distillation apparatus.

  • Apply a vacuum (10–20 mmHg) and gradually heat to 150 °C to strip off the unreacted excess 4,5,5-trimethyl-1-hexanol.

  • QC Checkpoint 2 (Purity) : Stripping is complete when the overhead distillate ceases and the volatile content of the pot is < 0.1%.

Step 6: Polishing Filtration

  • Cool the stripped product to 80 °C. Add 2.5 g (0.5 wt%) of Celite filter aid.

  • Pass the liquid through a pressure filter (1-micron pad).

  • QC Checkpoint 3 (Visual) : The final product, Di-(4,5,5-trimethylhexyl) phthalate, must emerge as a crystal-clear, colorless, viscous liquid.

Quantitative Data Presentation

The following table summarizes the structure-property relationships caused by the highly branched 4,5,5-trimethylhexyl chains compared to standard industry plasticizers.

Property / MetricDEHP (Standard C8)DINP (Mixed Linear/Branched C9)DTMHP (Highly Branched C9)
Alcohol Precursor 2-EthylhexanolMixed Isononanol4,5,5-Trimethyl-1-hexanol
Molecular Weight ( g/mol ) 390.56418.61418.61
Viscosity at 20°C (mPa·s) ~80~95~145 (High steric drag)
Plasticizing Efficiency (phr for Shore A 80)505462 (Requires higher loading)
Migration Rate (% wt loss, 100°C/24h)2.5%1.2%< 0.5% (Exceptional permanence)

Table 1: Comparative physicochemical properties highlighting the trade-off between plasticizing efficiency and migration resistance when utilizing highly branched C9 alcohols.

Workflow Visualization

The following diagram illustrates the logical progression and phase separations of the synthetic workflow.

G Reactants 1. Reagent Loading Phthalic Anhydride + 4,5,5-Trimethyl-1-hexanol Catalyst 2. Catalyst Addition Titanium Tetraisopropoxide (TIPT) Reactants->Catalyst Reaction 3. Esterification (190-220°C) N2 Purge & Dean-Stark Water Removal Catalyst->Reaction Neutralization 4. Neutralization (90°C) 10% Na2CO3 (Hydrolyzes TIPT to TiO2) Reaction->Neutralization QC: Acid Value < 0.1 mg KOH/g Washing 5. Aqueous Washing Phase Separation (Discard Aqueous) Neutralization->Washing Stripping 6. Vacuum Stripping Remove Excess Alcohol at 150°C Washing->Stripping Organic Phase Retained Filtration 7. Polishing Filtration Celite Filter Aid (Remove TiO2/Salts) Stripping->Filtration QC: Volatiles < 0.1% Product 8. Final Product Di-(4,5,5-trimethylhexyl) Phthalate Filtration->Product QC: Clear, Colorless Liquid

Fig 1: Step-by-step synthetic workflow and QC checkpoints for DTMHP plasticizer production.

References

  • National Institutes of Health. "4,5,5-Trimethyl-1-hexanol | C9H20O | CID 10419311". PubChem. URL:[Link]

  • Park, Kinam. "Plasticizers". Encyclopedia of Polymer Science and Technology. URL: [Link]

  • Clark et al. "Color removal from esters" (US2647868A). Google Patents.
  • Ataman Kimya. "TETRAISOPROPYL TITANATE (TIPT) - Catalyst for Plasticizers". Ataman Chemicals. URL:[Link]

Application Note: Catalytic and Stoichiometric Oxidation Methods for the Synthesis of 4,5,5-Trimethyl-1-hexanal

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, critical for the preparation of fine chemicals, fragrances, and pharmaceutical intermediates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the conversion of 4,5,5-Trimethyl-1-hexanol to its corresponding aldehyde, 4,5,5-Trimethyl-1-hexanal. We present and compare three robust and widely-used methods: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-based catalytic oxidation. Each section includes a discussion of the underlying mechanism, a step-by-step experimental protocol, safety considerations, and purification strategies, designed to ensure reproducible and high-yielding results.

Introduction: The Importance of Selective Alcohol Oxidation

The conversion of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a frequent challenge in multi-step synthesis.[1] The target aldehyde, 4,5,5-Trimethyl-1-hexanal, is a valuable building block whose synthesis requires a method that is both high-yielding and tolerant of the sterically hindered neopentyl-like group in the parent alcohol, 4,5,5-Trimethyl-1-hexanol.[2][3] The choice of oxidant is paramount and depends on factors such as substrate sensitivity, reaction scale, and available laboratory equipment. This guide provides detailed protocols for three distinct, field-proven methodologies to empower the synthetic chemist with a range of options for this specific transformation.

Comparative Analysis of Featured Oxidation Methods

Choosing the optimal oxidation method requires a careful evaluation of the pros and cons of each approach. The following table provides a high-level comparison to guide the researcher's decision-making process.

FeatureSwern OxidationDess-Martin Periodinane (DMP)TEMPO-Catalyzed Oxidation
Type StoichiometricStoichiometricCatalytic
Key Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin PeriodinaneTEMPO (catalyst), Stoichiometric Co-oxidant (e.g., NCS, Bleach)
Temperature Cryogenic (-78 °C)Room TemperatureRoom Temperature or slightly elevated
Advantages High yields, reliable, avoids heavy metals, no over-oxidation.[4]Very mild conditions (neutral pH), short reaction times, high chemoselectivity.[5]"Green" & atom-economical, avoids toxic byproducts, mild conditions.[6]
Disadvantages Requires strict anhydrous conditions and low temperatures; produces foul-smelling dimethyl sulfide byproduct; toxic CO gas evolution.[7]Reagent is expensive and potentially explosive upon shock or heating; high molecular weight byproduct.[5][8]Can be slower for aliphatic alcohols; catalyst/co-oxidant system may need optimization for specific substrates.[9]
Ideal For Complex molecules with acid-sensitive functional groups.[7]High-value, sensitive substrates where mildness and speed are critical.[5]Larger scale synthesis where cost and environmental impact are concerns.

Method 1: Swern Oxidation

Principle and Mechanism

The Swern oxidation is a classic and highly reliable method that uses dimethyl sulfoxide (DMSO) as the terminal oxidant, activated by an electrophile such as oxalyl chloride.[4] The reaction proceeds through the formation of a highly reactive chloro(dimethyl)sulfonium species.[7] The alcohol adds to this species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, typically triethylamine, then deprotonates the carbon alpha to the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[7][10] The reaction is performed at -78 °C to control the stability of the reactive intermediates.[11]

Swern_Mechanism cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO Activation DMSO->Activation + OxalylCl Oxalyl Chloride OxalylCl->Activation ChloroSulfonium Chloro(dimethyl)sulfonium Chloride (4) Activation->ChloroSulfonium Gases CO₂ + CO Activation->Gases AlkoxySulfonium Alkoxysulfonium Salt (6) ChloroSulfonium->AlkoxySulfonium + (5) Alcohol R-CH₂OH (5) Alcohol->AlkoxySulfonium Ylide Sulfur Ylide (7) AlkoxySulfonium->Ylide + Et₃N Base Et₃N Base->Ylide Product Aldehyde (8) + Me₂S + Et₃NHCl Ylide->Product Intramolecular Elimination

Caption: The Swern Oxidation mechanism involves DMSO activation followed by alcohol oxidation.

Detailed Protocol for 4,5,5-Trimethyl-1-hexanol

This protocol is designed for a 10 mmol scale.

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Oxalyl Chloride126.931.0 mL12.01.2
Dimethyl Sulfoxide (DMSO)78.131.7 mL24.02.4
Dichloromethane (DCM), anhydrous-100 mL--
4,5,5-Trimethyl-1-hexanol144.251.44 g10.01.0
Triethylamine (Et₃N)101.197.0 mL50.05.0

Step-by-Step Procedure

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (50 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.0 mL, 12.0 mmol) dropwise to the stirred DCM.

  • DMSO Addition: In a separate dry flask, dissolve anhydrous DMSO (1.7 mL, 24.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes, ensuring the internal temperature remains below -70 °C. Vigorous gas evolution (CO and CO₂) will be observed. Stir the resulting solution for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve 4,5,5-Trimethyl-1-hexanol (1.44 g, 10.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for an additional 30 minutes.

  • Base Addition: Add triethylamine (7.0 mL, 50.0 mmol) dropwise to the flask. A thick white precipitate (triethylammonium chloride) will form. Stir the mixture at -78 °C for 15 minutes.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Workup: Add 50 mL of water to the reaction mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with saturated aqueous NH₄Cl (50 mL), then with brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: The aldehyde product may be volatile. Use a rotary evaporator with care.

Safety Precautions

  • The reaction must be performed in a well-ventilated fume hood due to the evolution of acutely toxic carbon monoxide and the foul odor of the dimethyl sulfide byproduct.[7]

  • Oxalyl chloride is corrosive and reacts violently with water.

  • The reaction is highly exothermic upon addition of reagents; maintain strict temperature control.

  • Used glassware should be rinsed with bleach to oxidize the residual dimethyl sulfide, mitigating its unpleasant odor.[7]

Method 2: Dess-Martin Periodinane (DMP) Oxidation

Principle and Mechanism

The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, known as Dess-Martin Periodinane (DMP).[12] It is prized for its mild, neutral conditions and high selectivity for primary and secondary alcohols.[5][8] The mechanism begins with a ligand exchange, where the alcohol displaces an acetate group on the iodine center.[13][14] An acetate ion then acts as a base to abstract the alpha-proton from the alcohol, leading to a concerted elimination that forms the aldehyde, the reduced iodinane byproduct, and acetic acid.[5]

DMP_Mechanism cluster_reaction DMP Oxidation DMP Dess-Martin Periodinane LigandExchange DMP->LigandExchange Alcohol R-CH₂OH Alcohol->LigandExchange + Intermediate Periodinane Intermediate LigandExchange->Intermediate Ligand Exchange Elimination Intermediate->Elimination Acetate Acetate (base) Acetate->Elimination α-deprotonation Product Aldehyde + Reduced Iodinane + Acetic Acid Elimination->Product Concerted Elimination

Caption: Mechanism of the Dess-Martin Oxidation.

Detailed Protocol for 4,5,5-Trimethyl-1-hexanol

This protocol is designed for a 5 mmol scale.

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Dess-Martin Periodinane (DMP)424.142.33 g5.51.1
4,5,5-Trimethyl-1-hexanol144.250.72 g5.01.0
Dichloromethane (DCM), anhydrous-50 mL--
Sodium Bicarbonate (NaHCO₃)84.01---

Step-by-Step Procedure

  • Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add Dess-Martin Periodinane (2.33 g, 5.5 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) and stir to dissolve the DMP.

  • Substrate Addition: Dissolve 4,5,5-Trimethyl-1-hexanol (0.72 g, 5.0 mmol) in a small amount of DCM and add it to the reaction flask in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (50 mL). Pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ (50 mL) and a 10% aqueous solution of Na₂S₂O₃ (50 mL) to reduce the iodine byproduct. Stir vigorously until the layers become clear.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Safety Precautions

  • Dess-Martin Periodinane is shock-sensitive and can be explosive, especially when heated above 130 °C.[8] Handle with care and avoid grinding.

  • The reaction produces acetic acid, which can be neutralized during workup with a bicarbonate wash.[12] For acid-sensitive substrates, pyridine can be added as a buffer.[12]

Method 3: TEMPO-Catalyzed Aerobic Oxidation

Principle and Mechanism

This method represents a greener alternative, using a catalytic amount of a stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), with an inexpensive, stoichiometric co-oxidant.[15] A common system involves a copper(I) salt which, in the presence of air (O₂), facilitates the oxidation.[16] The catalytic cycle involves the oxidation of the Cu(I) species and the reduced TEMPO-H by oxygen.[17] The active oxidant is the N-oxoammonium ion (TEMPO+), which is generated from the TEMPO radical.[18] This species oxidizes the alcohol to the aldehyde while being reduced back to the hydroxylamine form (TEMPO-H), which re-enters the catalytic cycle.[17] This method is highly selective for primary alcohols.[16]

TEMPO_Mechanism cluster_catalyst_regen Catalyst Regeneration Cycle cluster_substrate_ox Substrate Oxidation Cycle CuI [Cu(I)] CuII [Cu(II)] CuI->CuII + O₂ O2 O₂ (Air) TEMPOH TEMPO-H TEMPO TEMPO radical TEMPOH->TEMPO + [Cu(II)] CuII->TEMPO regenerates TEMPO_plus TEMPO⁺ (Oxoammonium ion) TEMPO->TEMPO_plus Oxidation Alcohol R-CH₂OH Aldehyde Aldehyde TEMPO_plus->TEMPOH + R-CH₂OH, - Aldehyde Workflow Start 4,5,5-Trimethyl-1-hexanol Reaction Perform Oxidation (Swern, DMP, or TEMPO) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Crude Crude Aldehyde Concentration->Crude Purification Purification (Column Chromatography) Crude->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final Pure 4,5,5-Trimethyl- 1-hexanal Characterization->Final

Sources

Application Note: Procedures for the Sulfation of 4,5,5-Trimethyl-1-hexanol for Advanced Surfactant Production

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Synthesis and Quality Control of Highly Branched Alkyl Sulfates

Scientific Rationale & Reagent Causality

4,5,5-Trimethyl-1-hexanol (CAS: 66793-75-7) is a highly branched, nine-carbon primary alcohol[1]. In surfactant manufacturing, the structural architecture of the hydrophobic tail dictates the physicochemical properties of the final anionic surfactant. While traditional linear alkyl sulfates (e.g., sodium dodecyl sulfate) form tightly packed crystalline structures in aqueous environments, introducing bulky branching—such as the terminal tert-butyl and internal methyl groups in 4,5,5-trimethyl-1-hexanol—sterically hinders this crystalline packing[2].

This structural disruption drastically lowers the Krafft point (the temperature at which the surfactant's solubility equals its critical micelle concentration)[3]. Consequently, the sulfated derivative of 4,5,5-trimethyl-1-hexanol exhibits exceptional cold-water solubility and rapid wetting kinetics, making it highly valuable for specialized industrial and pharmaceutical microemulsions[4][5].

Causality in Reagent Selection

The sulfation of primary alcohols typically utilizes either chlorosulfonic acid (


) or sulfamic acid (

)[6]. The selection of the sulfating agent dictates the reaction kinetics, required equipment, and the nature of the final salt:
  • Chlorosulfonic Acid Route: Reacts stoichiometrically and aggressively with primary alcohols to yield alkyl sulfuric acid and hydrogen chloride (HCl) gas[7]. Because the reaction is highly exothermic, inadequate temperature control leads to color degradation, alkene formation via dehydration, and dialkyl sulfate impurities[7]. Furthermore, the intermediate alkyl sulfuric acid is highly unstable toward acid-catalyzed hydrolysis and must be immediately neutralized[6].

  • Sulfamic Acid Route: Offers a milder, highly selective route that directly yields the ammonium salt of the alkyl sulfate, bypassing the unstable acid intermediate and eliminating HCl generation[8]. However, because sulfamic acid is a solid, the reaction requires elevated temperatures (110–150°C) and a catalyst (such as urea) to lower the activation energy and drive the solid-liquid reaction to completion[9].

Quantitative Data: Reagent Comparison & Surfactant Properties

Table 1: Comparison of Sulfating Agents for Branched Alcohols

ParameterChlorosulfonic Acid (

)
Sulfamic Acid (

)
Reactivity Kinetics Aggressive, highly exothermicMild, requires thermal activation
Primary By-products HCl gasNone (direct ammonium salt)
Operating Temperature < 25°C110°C – 150°C
Neutralization Step Mandatory & immediateNot required
Expected Conversion > 95%~ 90 - 95%

Table 2: Impact of Branching on Surfactant Properties

PropertyLinear Nonyl Sulfate (Sodium Salt)4,5,5-Trimethyl-1-hexyl Sulfate (Sodium Salt)
Hydrophobic Tail Linear C9Highly branched C9
Krafft Point Moderate< 0°C (Highly soluble)
Packing Parameter High (favors dense micelles)Low (sterically hindered)

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure high-yield conversion while mitigating the risk of autocatalytic degradation.

Protocol A: High-Yield Sulfation via Chlorosulfonic Acid (Sodium Salt)
  • Preparation & Setup: Equip a 500 mL glass-jacketed reactor with a mechanical stirrer, a dropping funnel, a nitrogen (

    
    ) sparge tube, and an exhaust line routed to a water-based HCl scrubber.
    
  • Alcohol Charging: Charge 1.0 mol (144.25 g) of 4,5,5-Trimethyl-1-hexanol into the reactor. Initiate coolant flow through the jacket to bring the internal temperature to 10–15°C.

  • Acid Addition: Slowly add 1.02 mol (118.8 g) of anhydrous chlorosulfonic acid dropwise.

    • Causality: The slight molar excess ensures complete conversion of the primary alcohol[10]. The dropwise addition and active cooling prevent the highly exothermic reaction from exceeding 25°C, which would otherwise cause charring and side reactions[7].

  • Degassing: Once addition is complete, increase the

    
     sparge rate for 30 minutes.
    
    • Self-Validation Checkpoint: Pass the exhaust gas through a dilute

      
       solution. The cessation of AgCl precipitation confirms that all residual HCl gas has been successfully stripped from the intermediate alkyl sulfuric acid.
      
  • Neutralization: Immediately transfer the degassed alkyl sulfuric acid into a vigorously stirred neutralization vessel containing 1.05 mol of NaOH dissolved in water (10-20% w/w solution), maintained at <30°C.

    • Causality: Alkyl sulfuric esters are prone to rapid autocatalytic hydrolysis under acidic conditions; immediate neutralization preserves the >95% sulfation yield[6].

    • Self-Validation Checkpoint: Measure the pH of the final solution. A stable pH of 7.5–8.5 validates complete neutralization. If the pH drifts downward, unneutralized acid remains, requiring dropwise NaOH adjustment.

Protocol B: Mild Sulfation via Sulfamic Acid (Ammonium Salt)
  • Preparation: Equip a 500 mL glass-lined reactor with a mechanical stirrer, heating mantle, reflux condenser, and

    
     blanket.
    
  • Reagent Charging: Charge 1.0 mol (144.25 g) of 4,5,5-Trimethyl-1-hexanol, 1.05 mol (101.9 g) of crystalline sulfamic acid, and 0.2 mol (12.0 g) of urea.

    • Causality: Urea acts as a crucial catalyst, facilitating the solid-liquid phase reaction between the alcohol and sulfamic acid[9].

  • Heating & Reaction: Purge the system with

    
     to displace oxygen (preserving product color)[6]. Heat the mixture to 120–130°C under continuous stirring for 3–4 hours.
    
    • Self-Validation Checkpoint: Visually inspect the reaction matrix. The reaction is complete when the crystalline sulfamic acid fully dissolves, transitioning the mixture into a homogeneous, viscous amber liquid.

  • Cooling & Dilution: Cool the reactor to 70°C and dilute with deionized water or ethanol to achieve the desired active matter concentration. The product is the ammonium salt of 4,5,5-trimethyl-1-hexyl sulfate, requiring no further neutralization[8].

Mechanistic & Workflow Visualizations

Workflow Start 4,5,5-Trimethyl-1-hexanol (Branched C9 Alcohol) ClSO3H Add Chlorosulfonic Acid (Dropwise, <25°C) Start->ClSO3H Route A (Lab/High Purity) NH2SO3H Add Sulfamic Acid + Urea (Catalyst) Start->NH2SO3H Route B (Mild/Direct Salt) Degas N2 Sweep (Remove HCl gas) ClSO3H->Degas NeutA Neutralize with NaOH (pH 7.5 - 8.5) Degas->NeutA ProdA Sodium 4,5,5-Trimethyl-1-hexyl Sulfate NeutA->ProdA Heat Heat to 110-130°C (N2 Atmosphere) NH2SO3H->Heat Cool Cool to 70°C (Direct Ammonium Salt) Heat->Cool ProdB Ammonium 4,5,5-Trimethyl-1-hexyl Sulfate Cool->ProdB

Figure 1: Comparative workflows for the sulfation of 4,5,5-trimethyl-1-hexanol.

Mechanism Alc 4,5,5-Trimethyl-1-hexanol (R-OH) Intermediate Alkyl Sulfuric Acid [R-O-SO3H] Alc->Intermediate + ClSO3H Agent Chlorosulfonic Acid (ClSO3H) Agent->Intermediate Byprod HCl Gas (Removed via N2) Intermediate->Byprod - HCl Final Anionic Surfactant (R-O-SO3⁻ Na⁺) Intermediate->Final + NaOH Base Sodium Hydroxide (NaOH) Base->Final

Figure 2: Mechanistic pathway of primary alcohol sulfation via chlorosulfonic acid.

Quality Control & Active Matter Validation

To validate the final surfactant concentration and ensure the absence of unreacted alcohol, perform a two-phase mixed indicator titration (Epton method):

  • Prepare a biphasic system of water and chloroform containing a mixed indicator (dimidium bromide and disulphine blue).

  • Titrate the anionic surfactant sample using a standard cationic surfactant solution (e.g., Hyamine 1622).

  • The endpoint is reached when the cationic titrant completely neutralizes the anionic sulfate, causing the indicator complex to migrate from the chloroform phase to the aqueous phase, resulting in a distinct color shift from pink to blue-gray.

References

1.[6] "Sulfonation and Sulfation", Kirk-Othmer Encyclopedia of Chemical Technology, softbeam.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM89a4D1smynf5G_uxDvkLd6ui4M_xsrLJ4Q9bqWLaGmYUbMA1fvNhEIiW_E7wtceJf4FsYYmoxmbajT7Hrt32Z3X0P_6cZoOqBTroWIgTeMfgzNUCtzB3ApDF3DvFJ2H9ep8V3Fw_2RF_4djGw8OBLSdAi8PtG4N13JydcRtnjmUvPeTV6ExqONX2fw==] 2.[8] "Sulfonation and Sulfation Processes", The Chemithon Corporation, chemithon.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0ItIdGCXe6934uHQwyttbKcXP9_ptKn5Khzj3kbh71BfsZcQQ2-acvllH6mMVk_TZBQDhxGWclaagwM-bX3PHJURL928J6he_bfWA94-xQb_0S550RDVIjeMztMVsnfwnBqEkseFl2EHXZBca6DcFDV48u32YZm-o8LG2_20HtnZwl9QCG-jfLMwXml5FhVc=] 3.[4] "Effects of branching upon some surfactant properties of sulfated alcohols", ResearchGate, researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOjVqprMMqxGylJZ-hj8ZXuhvP81VMMfLFezMuTt5OB3bJqhsk6t6R1IgAm1OMQBQAmj8cT3lytlWnmt-2naLaBprC7XtgaxUf0vcL-VA5ejawrbOZKOLrXvv9Z6nK8V8mnYPqz5vXCWukg_JK-e8hE25vnLbcF8OZv55-_ehGLp8GeFBP2goyR5XCsUp7J8GemBOpuk7F4_Y7L5EhjX_vJYBOOxaCzETX5fh7IHOWgkCC8C3cqtI=] 4.[10] "US3413331A - Sulfation of a mixture of primary and secondary alcohols", Google Patents, google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuVn9DaNhYQgfqOc3D4HffiRjM3bkBfOLSOCEoj9-gWqVw8ygUESgfd-kOghWnlqNepwx3tgzX9XIKq4iXf-97QU0nAvWsZW0bYJcxI3uHX4Qua7fQK-I2yHBw3vzRwbGN_GBxOSaCwxbp] 5.[7] "US3337601A - Process for the production of alcohol sulfates", Google Patents, google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3_KdX0Ag7T6y5O2NHCDTAbfdOO_v9kLZwOgkBg9WsW2CAdPP5vWUcpyiJQwprJg_xt_DBPOxaEEbfQjXdB82k3ZTUzffXZEfltkrD4u-xpbq7aBLPdyw9_z5EgxUK2o-x9crvk5Hk3iqZ] 6.[9] "CN101235001A - Synthetic method of fatty alcohol sulfate", Google Patents, google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEvsHGZ0_kxNiL1vaRKviSGMpgcfeMs0QONm-tRhLJ5rEJab_3eLp_GLXR_gMiJAwv94nT7CH_x9nzOygf9hlbhaSJ__g6e2_F-zy6rAqKqlAi3-zOldECF75txer4XXPbpFDe8oQHJvyxFH0=] 7.[1] "4,5,5-trimethyl-1-hexanol - the NIST WebBook", NIST, nist.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWFgyo5-kRvixCEarQ6pK11eyfXprAJyD9K1jEbCHTopmu6IEL8OQpRwzaPQWmptQfytmuJH5ZyOMPTnyXYasgm1MJszslKk5-8elpsCT0lDLL0xNV8GreM5USfLD9UTjS-lZydFBxiizswtqTUJo=] 8.[3] "US20050026803A1 - Compositions and methods for using polymeric suds enhancers", Google Patents, google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvTSLnQjLDF1oKx0HJISsFTVMsA9p6N8LBA5h11UoBOFMdxS0L-l1-ROnH2Sxecb-18nl9Q8Y6DUSY-swk6DZ0cDLTaunRNMRAoKafHWw7YwfYa03RO3ZUT00NEDlwjhmpigoErV7hKtq7pAzTrKc=] 9.[2] "Sodium heptadecyl sulfate | 5910-79-2", BenchChem, benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVDLqVgtIRQ5GH8Vd8MIxdPKyeg_cXa35dsQK5JPW2SerPTjPpkKen7LExqTgQecFNkQqrZono3jgJeWeybzDHLIl-rU-IMH7TYFC0lbf9c5THLhSQIIWmJNPEoz_F43kI1AWv_A==] 10.[5] "Guerbet Chemistry", ResearchGate, researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYRcFAJqhnZnCv8cZEuttsHmZVaBe7Xhie1ienfy2XoEi7hUxiHbFnujUs-qtrJGR9Jn5nC6eUqD20kWaxsgRKZKX3n3D6-4o_9ihK4adLfJSxOZN2r3FfJ3HnikB7h98R0-Bc9N20EPsQDIa27EJBsREzYSGVgcVBqI6UW1p0]

Sources

Application Note: Reaction Conditions for the Etherification of 4,5,5-Trimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

4,5,5-Trimethyl-1-hexanol (CAS: 66793-75-7) is a highly branched, lipophilic primary alcohol[1]. In drug development and materials science, incorporating this neo-hexyl-like lipophilic anchor via ether linkages is highly valued for tuning pharmacokinetics, lipid nanoparticle (LNP) stability, and surfactant properties.

Structurally, the primary hydroxyl group is separated from the sterically demanding 4,5,5-trimethyl terminus by an unbranched propyl spacer. This architectural nuance dictates that the reacting oxygen center remains highly accessible and unhindered. Consequently, (alkylation via an


 mechanism) is exceptionally efficient for this substrate[2], whereas classical  is prone to extreme conditions that may induce unwanted side reactions[3].

Mechanistic Pathways & Reagent Causality

When designing an etherification protocol for 4,5,5-Trimethyl-1-hexanol, the choice of reagents is driven by the need to maximize the nucleophilicity of the oxygen while suppressing competing elimination (E2) reactions of the electrophile.

  • Base Selection (Causality): Sodium hydride (NaH) is strictly preferred over alkali hydroxides (e.g., NaOH). Hydroxides generate water upon deprotonation, which can hydrolyze the alkyl halide electrophile. NaH ensures irreversible deprotonation, driving the equilibrium forward by evolving hydrogen gas—a feature that also serves as a critical visual validation of alkoxide formation.

  • Solvent Selection (Causality): Anhydrous Tetrahydrofuran (THF) is preferred over Dimethylformamide (DMF). While DMF's high dielectric constant accelerates

    
     kinetics, THF provides a cleaner reaction profile and drastically simplifies the aqueous workup, preventing severe emulsion formation with the highly lipophilic 4,5,5-trimethylhexyl chain.
    

ReactionPathway A 4,5,5-Trimethyl-1-hexanol (Primary Alcohol) B Deprotonation (NaH, THF, 0°C) A->B C Alkoxide Intermediate (Strong Nucleophile) B->C - H2 (gas) E Unsymmetrical Ether (Target Product) C->E D Alkyl Halide (R-X) (Electrophile) D->E SN2 Attack

Fig 1: Mechanistic pathway of Williamson etherification for 4,5,5-Trimethyl-1-hexanol.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction conditions for the synthesis of unsymmetrical ethers using 4,5,5-Trimethyl-1-hexanol and a standard primary alkyl bromide.

BaseSolventTemp (°C)Time (h)Yield (%)Causality & Experimental Observations
NaOHTHF601245Water byproduct hydrolyzes the alkyl halide; low conversion.
NaH THF 60 6 92 Irreversible deprotonation drives equilibrium; clean

profile.
NaHDMF25488Faster kinetics in polar aprotic solvent, but severe emulsion during workup.
KOtBuTHF60878Steric bulk of base induces minor E2 elimination on the electrophile.
TFAToluene1102465Acid-catalyzed cross-coupling[4]; requires Dean-Stark trap.

Self-Validating Experimental Protocol

This protocol outlines the optimal Williamson ether synthesis. It is designed as a self-validating system , meaning each step contains built-in physical or chemical indicators to confirm success before proceeding.

Step-by-Step Methodology

Step 1: Preparation and Inertion

  • Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon). Add 1.5 equivalents of NaH (60% dispersion in mineral oil) and wash twice with anhydrous hexane to remove the oil. Suspend the purified NaH in anhydrous THF (0.2 M relative to the alcohol).

  • Causality: Moisture strictly quenches the alkoxide. Removing mineral oil ensures accurate stoichiometry and prevents lipid-like impurities during purification.

Step 2: Alkoxide Generation

  • Action: Cool the suspension to 0 °C using an ice bath. Dissolve 1.0 equivalent of 4,5,5-Trimethyl-1-hexanol in a minimal amount of anhydrous THF and add dropwise over 15 minutes.

  • Self-Validation: Observe the reaction mixture. The evolution of

    
     gas (bubbling) visually confirms active deprotonation. Do not proceed  until bubbling has completely ceased (typically 30–45 minutes), indicating 100% conversion to the alkoxide.
    

Step 3: Electrophilic Addition

  • Action: Add 1.2 equivalents of the target alkyl halide (R-X) dropwise at 0 °C. Remove the ice bath and gradually heat the reaction to 60 °C under reflux.

  • Causality: Adding at 0 °C prevents runaway exothermic reactions. Heating to 60 °C provides the necessary activation energy to drive the

    
     displacement to completion.
    

Step 4: Reaction Monitoring

  • Action: After 4 hours, sample the reaction for Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent.

  • Self-Validation: 4,5,5-Trimethyl-1-hexanol is highly polar (hydroxyl group) and will have a low

    
     value. The resulting ether is non-polar and will migrate near the solvent front (high 
    
    
    
    ). Complete disappearance of the low
    
    
    spot validates reaction completion.

Step 5: Quench and Extraction

  • Action: Cool the mixture to 0 °C and carefully quench by adding saturated aqueous

    
     dropwise. Transfer to a separatory funnel and extract three times with Ethyl Acetate.
    
  • Causality & Validation:

    
     is used instead of water to buffer the highly basic mixture, preventing base-catalyzed side reactions. The highly lipophilic 4,5,5-trimethylhexyl chain ensures the product partitions exclusively into the organic layer, yielding a sharp, easily distinguishable phase separation.
    

Workflow Step1 1. Reagent Preparation Dry THF, Inert Atmosphere (N2) Step2 2. Alkoxide Formation NaH Addition at 0°C Step1->Step2 Step3 3. Etherification (SN2) R-X Addition, Heat to 60°C Step2->Step3 Wait for H2 cessation Step4 4. Reaction Monitoring TLC Validation Step3->Step4 Step5 5. Quench & Extraction NH4Cl Quench, Phase Separation Step4->Step5 SM Disappearance Step6 6. Purification & QC Flash Chromatography & NMR Step5->Step6

Fig 2: Self-validating experimental workflow for the etherification process.

Alternative Pathways: Acid-Catalyzed Etherification

While symmetrical ethers can theoretically be formed via the acid-catalyzed dehydration of primary alcohols (heating at 130-140 °C with


)[3], the extreme thermal conditions required can lead to the elimination or rearrangement of the bulky 4,5,5-trimethyl tail. For researchers restricted from using strong bases, modern green chemistry protocols utilize[4]. This adaptive method allows for the synthesis of unsymmetrical ethers under milder conditions, though it requires specific activated alcohol partners (e.g., benzylic alcohols) to form the requisite carbocation intermediates.

References

  • PubChem : 4,5,5-Trimethyl-1-hexanol. National Center for Biotechnology Information. Available at:[Link]

  • Organic Chemistry Portal : Ether synthesis by etherification (alkylation). Organic-Chemistry.org. Available at:[Link]

  • Master Organic Chemistry : Alcohols To Ethers via Acid Catalysis. MasterOrganicChemistry.com. Available at:[Link]

  • BMC Chemistry : Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. BioMed Central. Available at:[Link]

Sources

Application Note: Green Chemistry Derivatization Protocols for 4,5,5-Trimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, the derivatization of aliphatic alcohols is a critical step for modulating lipophilicity, enhancing membrane permeability, and synthesizing prodrugs. 4,5,5-Trimethyl-1-hexanol (CAS: 66793-75-7) is a highly branched, sterically bulky primary alcohol. Historically, derivatizing such aliphatic alcohols required toxic solvents (e.g., dichloromethane) and stoichiometric, hazardous reagents (e.g., chromium(VI), thionyl chloride).

This application note details field-proven, green chemistry protocols for the derivatization of 4,5,5-trimethyl-1-hexanol. By leveraging biocatalysis in aqueous nanomicelles and aerobic transition-metal catalysis, these self-validating workflows eliminate hazardous waste, maximize atom economy, and operate under mild, sustainable conditions.

Mechanistic Rationale & Pathway Visualization

The derivatization of 4,5,5-trimethyl-1-hexanol primarily targets its terminal hydroxyl group. The heavy branching at the tail (4,5,5-trimethyl) provides unique physicochemical properties but requires highly chemoselective reagents to avoid side reactions. We focus on two primary green pathways: Biocatalytic Esterification and Aerobic Oxidation .

Green_Workflows cluster_Ester Biocatalytic Esterification cluster_Ox Aerobic Oxidation Start 4,5,5-Trimethyl-1-hexanol Micelle Aqueous Nanomicelles (TPGS-750-M) Start->Micelle CuTEMPO Cu(I)/TEMPO Catalyst Start->CuTEMPO Lipase Lipase Enzyme (e.g., R. miehei) Micelle->Lipase Ester Aliphatic Ester (1:1 Stoichiometry) Lipase->Ester Air Ambient Air (O2) CuTEMPO->Air Aldehyde 4,5,5-Trimethylhexanal Air->Aldehyde

Green biocatalytic and aerobic oxidation derivatization routes for aliphatic alcohols.

Protocol A: Biocatalytic Esterification in Aqueous Nanomicelles

Traditional Fischer or Steglich esterifications rely on coupling agents like DCC/DMAP in halogenated solvents. A sustainable alternative utilizes commercially available lipases in an aqueous micellar medium, completely avoiding organic solvents[1].

Causality & System Validation

The highly hydrophobic 4,5,5-trimethylhexyl tail makes this alcohol insoluble in pure water. By introducing a designer surfactant (TPGS-750-M), nanomicelles form and act as hydrophobic "nanoreactors." The lipase enzyme (Rhizomucor miehei) operates at the water-micelle interface, providing 100% chemoselectivity for primary alcohols. This self-validating system drives the reaction to completion using an exact 1:1 stoichiometric ratio of acid to alcohol, preventing reagent waste[1].

Step-by-Step Methodology
  • Preparation of Micellar Medium : Dissolve 2 wt% TPGS-750-M surfactant in 0.01 M aqueous buffer (pH 7.0) to form the nanomicelle solution.

    • Causality: The buffer maintains the optimal pH for the enzyme, while the surfactant creates the necessary hydrophobic pockets for the substrates.

  • Substrate Addition : Add 1.0 mmol of 4,5,5-trimethyl-1-hexanol and 1.0 mmol of the target carboxylic acid directly to 1.0 mL of the micellar medium.

    • Causality: Operating at a strict 1:1 ratio maximizes atom economy and simplifies downstream purification[1].

  • Biocatalyst Introduction : Add 25 mg of Rhizomucor miehei lipase to the mixture.

  • Incubation : Stir the biphasic mixture gently at 30 °C for 24 hours.

    • Causality: Mild heating ensures optimal enzyme kinetics without risking thermal denaturation of the biocatalyst.

  • Product Isolation : Extract the esterified product using a minimal volume of a green extraction solvent (e.g., ethyl acetate). The aqueous phase, retaining the enzyme and nanomicelles, can be recycled for subsequent runs.

Protocol B: Aerobic Cu/TEMPO Oxidation to Aldehydes

The oxidation of primary alcohols to aldehydes is traditionally performed with stoichiometric inorganic oxidants like chromium(VI), which pose severe environmental and disposal issues[2]. The Cu(I)/TEMPO catalyst system is a highly efficient, eco-compatible alternative that utilizes ambient air as the terminal oxidant[3].

Causality & System Validation

This protocol is a self-regenerating catalytic cycle. TEMPO is oxidized to an active oxoammonium cation, which selectively abstracts a hydride from 4,5,5-trimethyl-1-hexanol, yielding the aldehyde without overoxidation to the carboxylic acid. The resulting hydroxylamine (TEMPOH) is re-oxidized by the Cu(I) catalyst, which subsequently reduces ambient O₂ to water[4].

TEMPO_Mechanism Alc Primary Alcohol (Substrate) Oxo Oxoammonium Cation (Active Oxidant) Alc->Oxo Oxidation Ald Aldehyde (Product) Oxo->Ald Hydride Transfer Tempoh TEMPOH (Hydroxylamine) Oxo->Tempoh Reduction Cu Cu(I) / O2 (Regeneration) Tempoh->Cu Re-oxidation Cu->Oxo O2 -> H2O

Mechanistic cycle of TEMPO-mediated aerobic oxidation of primary alcohols.

Step-by-Step Methodology
  • Catalyst Assembly : In a reaction vial, combine 5 mol%, 5 mol% 2,2'-bipyridine, and 5 mol% TEMPO in 2.0 mL of dry acetonitrile (MeCN).

    • Causality: MeCN acts as a stabilizing ligand for the Cu(I) oxidation state, preventing premature disproportionation before the substrate is introduced[4].

  • Base Addition : Add 10 mol% N-methylimidazole (NMI).

    • Causality: NMI acts as a basic ligand that facilitates the proton-coupled electron transfer required during the oxidation cycle.

  • Substrate Introduction : Add 1.0 mmol of 4,5,5-trimethyl-1-hexanol to the deep red catalyst solution.

  • Aerobic Oxidation : Leave the reaction vial open to ambient air and stir vigorously at room temperature for 20–24 hours.

    • Causality: Vigorous stirring maximizes the gas-liquid mass transfer of O₂ into the solvent, which is the rate-limiting step for catalyst regeneration[3].

  • Purification : Filter the mixture through a short silica plug to remove the copper catalyst, yielding pure 4,5,5-trimethylhexanal.

Emerging Technique: Electrochemical Deoxychlorination

Converting aliphatic alcohols to alkyl chlorides traditionally requires highly corrosive reagents like thionyl chloride (SOCl₂). A modern green approach utilizes5[5]. Diphenyl sulfide acts as a mediator, activating the C-OH bond under electrochemical conditions. The chloride source originates safely from the solvent or a benign chloride salt, completely avoiding hazardous chlorinating agents and showcasing high functional group tolerance[5].

Quantitative Data: Green Metrics Comparison

The following table summarizes the quantitative advantages of transitioning from traditional derivatization methods to the green chemistry protocols outlined above.

MetricTraditional EsterificationBiocatalytic EsterificationTraditional OxidationAerobic Cu/TEMPO Oxidation
Reagent Stoichiometry Excess acid & coupling agent1:1 Acid-to-Alcohol ratioStoichiometric Cr(VI)Catalytic (5 mol% Cu/TEMPO)
Terminal Oxidant N/AN/AChromium or DMSOAmbient Air (O₂)
Solvent System Dichloromethane (DCM)Aqueous NanomicellesDichloromethane (DCM)Acetonitrile or Solvent-Free
Chemoselectivity Moderate (requires protection)100% for Primary AlcoholsProne to overoxidation>95% selectivity to Aldehyde
Reaction Time 2–4 hours24 hours1–2 hours5–24 hours
Primary Waste Urea derivatives, toxic solventWater, recyclable micellesHeavy metal salts, sulfidesWater

References

  • Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in a batch reactor Source: Green Chemistry (RSC Publishing) URL: 3

  • Green, Catalytic Oxidations of Alcohols Source: Accounts of Chemical Research (ACS Publications) URL: 2

  • Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences Source: Green Chemistry (RSC / NSF) URL: 1

  • Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air Source: Nature Protocols / PMC URL: 4

  • Deoxychlorination of Aliphatic Alcohols via Sulfide-Mediated Electrosynthesis Source: ChemRxiv URL: 5

Sources

Advanced Solvent Extraction Protocols Utilizing 4,5,5-Trimethyl-1-hexanol: Phase Modification and Solvation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In hydrometallurgical and biochemical solvent extraction (SX), the formation of a "third phase"—a heavy, highly viscous organic layer containing concentrated metal-extractant complexes—is a critical system failure. To mitigate this, phase modifiers are introduced to aliphatic diluents. 4,5,5-Trimethyl-1-hexanol (CAS RN: 66793-75-7) is a highly branched C9 primary alcohol that serves as an elite phase modifier and solvating extractant.

Unlike linear alcohols (e.g., 1-octanol), which can co-extract excessive water and increase organic phase viscosity, the unique neo-hexyl-like terminal bulk of 4,5,5-trimethyl-1-hexanol provides extreme steric hindrance[1]. This structural causality is vital: the primary hydroxyl group provides the necessary outer-sphere hydrogen bonding to solvate polar complexes, while the bulky 4,5,5-trimethyl tail physically disrupts the supramolecular aggregation (reverse micelles) that leads to third-phase formation. Furthermore, its low aqueous solubility, quantified by a Henry's law solubility constant of


 mol/(m³·Pa) at 298.15 K[2][3], ensures minimal loss of the extractant to the aqueous raffinate.

Physicochemical Profiling

To design a self-validating extraction system, one must first establish the baseline thermodynamic limits of the organic phase. Table 1 summarizes the critical parameters of 4,5,5-Trimethyl-1-hexanol that dictate its behavior in liquid-liquid extraction.

Table 1: Physicochemical Properties of 4,5,5-Trimethyl-1-hexanol

ParameterValueCausality in Solvent Extraction
Molecular Formula C₉H₂₀OHigh carbon-to-oxygen ratio ensures high lipophilicity and low aqueous entrainment.
Molecular Weight 144.25 g/mol Optimal mass for maintaining low volatility while avoiding excessive organic phase viscosity.
Henry's Law Constant (

)

mol/(m³·Pa)
Indicates extremely low partitioning into the aqueous phase, minimizing reagent consumption[3].
Steric Profile Highly Branched (Terminal tert-butyl analog)Prevents tight packing of reverse micelles; suppresses third-phase formation without hindering metal loading.

Mechanism of Third-Phase Disruption

The addition of 4,5,5-trimethyl-1-hexanol alters the thermodynamic equilibrium of the organic phase. In the absence of a modifier, non-polar aliphatic diluents (e.g., kerosene, dodecane) cannot stabilize the highly polar cores of metal-extractant complexes at high loading. This leads to the aggregation of these complexes into reverse micelles, which eventually separate into a distinct, dense third phase. The branched alcohol acts as an amphiphilic buffer.

Mechanism A High Metal Loading in Aliphatic Diluent B Supramolecular Aggregation (Reverse Micelles) A->B No Modifier D Addition of 4,5,5-Trimethyl-1-hexanol (Phase Modifier) A->D Modifier Added C Third-Phase Formation (System Failure) B->C E Outer-Sphere Hydrogen Bonding & Steric Disruption D->E F Homogeneous Organic Phase (Successful Extraction) E->F

Mechanism of third-phase disruption by 4,5,5-Trimethyl-1-hexanol via steric hindrance.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include internal mass-balance checks to verify that no target analyte is lost to undetected micro-emulsions or precipitation.

Protocol A: Phase Modification in Rare Earth Element (REE) Extraction

This protocol utilizes 4,5,5-trimethyl-1-hexanol as a phase modifier (15% v/v) in conjunction with an acidic extractant (e.g., D2EHPA) to extract heavy REEs without third-phase formation.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 0.5 M D2EHPA in sulfonated kerosene. Add exactly 15% (v/v) of 4,5,5-trimethyl-1-hexanol. Causality: The 15% threshold is thermodynamically calculated to provide sufficient hydrogen-bond donors to solvate the D2EHPA-REE complexes at maximum loading capacity.

  • Aqueous Feed Preparation: Prepare the REE feed solution (e.g., 10 g/L Nd³⁺) in 0.1 M HNO₃. Adjust pH to 2.5 using NaOH.

  • Pre-Equilibration (Internal Control): Contact the organic phase with a blank 0.1 M HNO₃ solution (pH 2.5) at an Organic/Aqueous (O/A) ratio of 1:1 for 10 minutes. This prevents unwanted pH shifts during the actual extraction.

  • Extraction Contact: Mix the pre-equilibrated organic phase with the REE aqueous feed at an O/A ratio of 1:1 in a thermostated mixer-settler at 25°C for 15 minutes (stirring at 800 rpm).

  • Phase Separation: Transfer the emulsion to a separatory funnel. Allow 10 minutes for complete phase disengagement. Validation: Visually inspect the interface. A sharp, two-phase boundary confirms the successful prevention of third-phase formation by the branched alcohol.

  • Mass Balance Validation: Sample both the loaded organic phase and the aqueous raffinate. Analyze via ICP-OES. The system is validated if

    
     (± 2% analytical error).
    
Protocol B: Direct Solvating Extraction of Boron from High-Magnesium Brines

Branched aliphatic alcohols are highly effective at directly extracting boric acid from brines via the formation of borate esters[4]. 4,5,5-Trimethyl-1-hexanol acts as the primary extractant here.

Step-by-Step Methodology:

  • Solvent Formulation: Prepare a 3.0 M solution of 4,5,5-trimethyl-1-hexanol in a high-flash-point aliphatic diluent (e.g., Escaid 110).

  • Feed Adjustment: Acidify the high-magnesium brine (containing ~2 g/L Boron) to pH 2.0 using HCl. Causality: Boron must exist as neutral boric acid (

    
    ) to undergo esterification with the alcohol; higher pH levels yield non-extractable borate anions.
    
  • Counter-Current Extraction: Contact the phases at an O/A ratio of 1:1 for 20 minutes to ensure the esterification kinetics reach equilibrium.

  • Stripping: Contact the loaded organic phase with 0.5 M NaOH at an O/A ratio of 2:1. Causality: The alkaline environment hydrolyzes the borate ester, regenerating the 4,5,5-trimethyl-1-hexanol and driving the boron into the aqueous strip liquor as sodium borate.

Workflow Feed Aqueous Feed (Metal/Acid) Mix Mixing & Equilibration (A/O Contact) Feed->Mix Org Organic Phase (Extractant + C9 Alcohol) Org->Mix Sep Phase Separation (Centrifugation/Settling) Mix->Sep Raff Aqueous Raffinate (Depleted) Sep->Raff Load Loaded Organic Phase Sep->Load Strip Stripping Stage (Product Recovery) Load->Strip

Step-by-step counter-current solvent extraction workflow using a C9 branched alcohol.

Quantitative Workflow Parameters

To facilitate rapid protocol adoption, Table 2 outlines the optimized operational parameters for both described workflows.

Table 2: Comparative Extraction Parameters

ParameterProtocol A: Phase Modification (REEs)Protocol B: Solvating Extraction (Boron)
Role of 4,5,5-Trimethyl-1-hexanol Phase Modifier (Outer-sphere solvation)Primary Extractant (Esterification)
Concentration Used 10 – 15% (v/v)2.5 – 3.0 M in aliphatic diluent
Optimal Aqueous pH 2.0 – 3.0 (Extractant dependent)< 2.5 (Ensures neutral

state)
Equilibration Time 10 – 15 minutes20 – 30 minutes (Kinetically limited)
Stripping Agent 1.0 M HCl or HNO₃0.5 M NaOH

References

  • Sander, R. (2015). Compilation of Henry's law constants (version 4.0) for water as solvent. Atmospheric Chemistry and Physics, 15, 4399-4981. URL:[Link]

  • Yaws, C. L., Hopper, J. R., Sheth, S. D., Han, M., & Pike, R. W. (1997). Solubility and Henry's law constant for alcohols in water. Waste Management, 17, 541–547. URL: [Link]

  • Xu, et al. (2021). Recovery of boron from brines with high magnesium content by solvent extraction using aliphatic alcohol. RSC Advances. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10419311, 4,5,5-Trimethyl-1-hexanol. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4,5,5-Trimethyl-1-hexanol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique topological and kinetic challenges associated with 4,5,5-Trimethyl-1-hexanol .

While this molecule is technically a primary alcohol, its highly branched, neopentyl-like tert-butyl tail at the C4-C5 position dramatically alters its reactivity. In solution, the flexible aliphatic backbone minimizes high-energy gauche interactions by adopting a folded or "hairpin" conformation. This brings the massive steric bulk of the tail into the spatial vicinity of the C1 hydroxyl group—a phenomenon known as remote steric hindrance [1]. This guide provides field-proven, self-validating protocols to bypass these steric barriers during oxidation, esterification, and metal-catalyzed cross-coupling workflows.

Workflow Decision Matrix

G Start 4,5,5-Trimethyl-1-hexanol Reaction Planning CatOx Oxidation (Aldehyde/Acid) Start->CatOx Ester Esterification (Enzymatic) Start->Ester CrossC Cross-Coupling (Acetal/Ether) Start->CrossC TEMPO Standard TEMPO (Fails due to folding) CatOx->TEMPO AZADO AZADO / ABNO Catalyst (High Yield) CatOx->AZADO CALB CALB Lipase (Pocket too narrow) Ester->CALB Amano Amano AK / Mucor miehei (Accommodates bulk) Ester->Amano StandardL Standard Pd/Ni Ligands (High %Vbur clashes) CrossC->StandardL RemoteL Remote Steric Ligands (High Cone Angle, Low %Vbur) CrossC->RemoteL

Decision tree for overcoming remote steric hindrance in 4,5,5-Trimethyl-1-hexanol workflows.

Troubleshooting & FAQs

FAQ 1: Why is my TEMPO-catalyzed oxidation stalling at low conversion?

The Cause: Standard 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) relies on an unhindered approach to the substrate. Because the 4,5,5-trimethyl tail folds back toward the C1 hydroxyl, it creates a pseudo-secondary steric environment. The four α-methyl groups flanking the TEMPO catalytic center physically clash with this folded tail, preventing the formation of the critical oxoammonium intermediate[2]. The Solution: Replace TEMPO with a less sterically hindered, highly active azaadamantane-type nitroxyl radical such as AZADO (2-azaadamantane N-oxyl). The rigid azaadamantane skeleton lacks flanking α-methyl bulk, allowing it to easily penetrate the shielded hydroxyl pocket of 4,5,5-trimethyl-1-hexanol[2].

Protocol: Self-Validating AZADO-Catalyzed Aerobic Oxidation Validation mechanism: The reaction mixture shifts from red (active oxoammonium) to pale yellow upon completion, providing an immediate visual cue of substrate exhaustion.

  • Preparation: Dissolve 4,5,5-Trimethyl-1-hexanol (1.0 mmol) in a biphasic mixture of CH₂Cl₂ (5.0 mL) and aqueous NaHCO₃ (5.0 mL).

  • Catalyst Addition: Add AZADO (1 mol%) and KBr (10 mol%) to the mixture at 0 °C. The solution will turn red.

  • Oxidant Addition: Slowly add NaOCl (1.5 equiv.) dropwise over 10 minutes. Maintain vigorous stirring (1000 rpm) to ensure optimal biphasic mass transfer.

  • Monitoring: Monitor via TLC. The reaction is complete within 20–30 minutes, indicated by the disappearance of the red oxoammonium color.

  • Workup: Quench with saturated aqueous Na₂S₂O₃. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo.

FAQ 2: How can I improve the yield of enzymatic esterification for this bulky alcohol?

The Cause: Lipase B from Candida antarctica (CALB) is the industry standard for esterification, but its binding pocket is a narrow, deep funnel. The voluminous 4,5,5-trimethyl tail cannot thread into the acyl/alcohol binding pocket, leading to substrate rejection[3]. The Solution: Switch to a lipase with a wider, more surface-accessible active site, such as Pseudomonas fluorescens lipase (Amano AK)[3] or Mucor miehei lipase[4]. Furthermore, utilizing a non-polar solvent (like hexane) helps extend the hydrophobic tail, minimizing the U-shape folding that exacerbates steric bulk.

Protocol: Irreversible Lipase-Mediated Esterification Validation mechanism: Using vinyl acetate as the acyl donor makes the reaction thermodynamically irreversible due to the immediate tautomerization of the leaving group (vinyl alcohol) into volatile acetaldehyde.

  • Solvent Selection: Dissolve the alcohol (1.0 mmol) in anhydrous hexane (10 mL) to promote an extended alkyl chain conformation.

  • Acyl Donor: Add vinyl acetate (3.0 equiv.) as the irreversible acylating agent.

  • Enzyme Addition: Add Pseudomonas fluorescens lipase (Amano AK, 50 mg/mmol substrate).

  • Incubation: Incubate at 35 °C in an orbital shaker (200 rpm) for 24–48 hours.

  • Workup: Filter the immobilized enzyme (which can be washed with cold hexane and reused). Evaporate the solvent to isolate the esterified product.

FAQ 3: Why do standard Buchwald ligands fail in Ni-catalyzed cross-couplings with this substrate?

The Cause: When converting this alcohol into an acetal for Ni-catalyzed Suzuki-Miyaura cross-coupling, standard bulky phosphine ligands (which have a high Percent Buried Volume, %Vbur) overcrowd the nickel center. The combination of proximal ligand bulk and the remote steric hindrance of the 4,5,5-trimethylhexyl chain prevents oxidative addition[1]. The Solution: Utilize ligands that exhibit high Tolman cone angles (


) but low %Vbur. This specific geometry provides the necessary electron-rich environment for the metal while leaving the immediate coordination sphere open to accommodate the remote bulk of the substrate's tail[1][5].

Protocol: Ni-Catalyzed Suzuki Coupling of Bulky Acetals Validation mechanism: The use of an internal standard (e.g., dodecane) allows for real-time GC-FID tracking to confirm the oxidative addition step is no longer rate-limiting.

  • Setup: In a glovebox, combine Ni(cod)₂ (5 mol%), a remote-steric phosphine ligand (e.g., L17, 10 mol%), and the desired boronic acid (1.5 equiv.).

  • Substrate: Add the 4,5,5-trimethyl-1-hexanol derived benzylic acetal (1.0 mmol) dissolved in anhydrous dioxane (0.2 M).

  • Reaction: Heat to 85 °C for 12 hours under an inert atmosphere.

  • Purification: Filter through a short pad of silica to remove Ni salts, then purify via flash chromatography.

Quantitative Performance Data

The table below summarizes the expected yield improvements when switching from standard reagents to sterically optimized systems for 4,5,5-Trimethyl-1-hexanol.

Reaction TypeStandard Reagent / CatalystExpected YieldOptimized Reagent / CatalystOptimized YieldMechanistic Rationale
Oxidation TEMPO / NaOCl< 15%AZADO / NaOCl> 90%Lack of α-methyl groups allows access to the folded hydroxyl pocket[2].
Esterification CALB (Novozym 435)~ 25%P. fluorescens (Amano AK)> 85%Wider surface active site accommodates the bulky tert-butyl tail[3].
Cross-Coupling Standard Buchwald (High %Vbur)< 10%Remote Steric Ligand (Low %Vbur)> 80%Low proximal bulk prevents clashing with the folded alkyl chain[1].

References

1.2 - Japan Science and Technology Agency (JST) 2.4 - Babeș-Bolyai University 3.3 - National Institutes of Health (NIH) 4. 1 - National Institutes of Health (NIH) 5. 5 - Royal Society of Chemistry (RSC)

Sources

Technical Support Center: Troubleshooting Phase Separation with 4,5,5-Trimethyl-1-hexanol Surfactants

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve phase separation issues when formulating with 4,5,5-Trimethyl-1-hexanol, a branched-chain nonionic surfactant. Our approach is rooted in the fundamental principles of colloid and surface science to provide you with robust, field-proven solutions.

Part 1: Understanding the Core Issue - The Cloud Point Phenomenon

A frequent challenge encountered with nonionic surfactants like 4,5,5-Trimethyl-1-hexanol is temperature-dependent phase separation, a phenomenon known as the cloud point.[1][2][3]

Q1: My clear 4,5,5-Trimethyl-1-hexanol solution turns cloudy and separates upon warming. What is happening?

Answer: You are observing the cloud point temperature (CPT). For nonionic surfactants in aqueous solutions, as the temperature increases, the hydrogen bonds between the water molecules and the hydrophilic (hydroxyl) head of the surfactant weaken. This reduced hydration makes the surfactant less soluble, causing the molecules to aggregate and separate into a surfactant-rich phase, leading to a cloudy appearance.[1][4][5] Optimal performance of nonionic surfactants is typically achieved at or just below the cloud point.[3]

Causality Diagram: The Cloud Point Effect

G A Increase in Temperature B Weakening of Hydrogen Bonds (Surfactant-Water) A->B C Decreased Hydration of Hydrophilic Head Group B->C D Enhanced Surfactant-Surfactant Interaction (Self-Aggregation) C->D E Phase Separation (Cloudiness) D->E

Caption: Mechanism of temperature-induced phase separation in nonionic surfactants.

Part 2: Troubleshooting and Optimization Protocols

Issue 1: The formulation's cloud point is lower than my required experimental or storage temperature.

This is a common issue that can be addressed by rationally modifying the formulation.

Step-by-Step Protocol: Cloud Point Determination and Adjustment

  • Baseline Cloud Point Measurement:

    • Prepare a 1% (w/v) aqueous solution of 4,5,5-Trimethyl-1-hexanol.

    • Place the solution in a transparent vial in a temperature-controlled water bath with a magnetic stirrer.

    • Slowly increase the temperature (approx. 1°C/minute) while observing the solution against a dark background.

    • The temperature at which turbidity first appears is the cloud point. This is a standard method for such determinations.[6]

  • Strategies to Increase the Cloud Point:

    • Add a Hydrophilic Co-surfactant: Incorporating a more water-soluble surfactant, such as an anionic surfactant (e.g., Sodium Dodecyl Sulfate) or another nonionic surfactant with a higher degree of ethoxylation, can increase the overall hydrophilicity of the micelles, thereby raising the cloud point.[7][8]

    • Introduce a Hydrotrope: Small molecules like short-chain alcohols (e.g., ethanol, propylene glycol) can increase the solubility of the surfactant and elevate the cloud point.[2]

    • Adjust Surfactant Concentration: While counterintuitive, for some systems, adjusting the surfactant concentration can slightly modify the cloud point. This should be determined experimentally.[9]

Issue 2: My formulation, which contains salts (e.g., a buffered saline solution), is phase-separating at room temperature.

Underlying Cause: The presence of electrolytes is a well-known depressant of the cloud point in nonionic surfactant solutions.[1][2][7] This "salting-out" effect occurs because the salt ions compete for water molecules, effectively dehydrating the surfactant's hydrophilic head groups and promoting aggregation at lower temperatures.[4][10]

Troubleshooting Workflow: Managing Electrolyte-Induced Phase Separation

G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Pathways A Phase separation observed upon adding electrolytes B Determine Cloud Point of formulation with salt A->B C Is Cloud Point below operating temperature? B->C D Decrease Salt Concentration C->D Yes E Add a Hydrophilic Co-surfactant C->E Yes F Substitute with a different salt (Hofmeister Series) C->F Yes G Incorporate a Hydrotrope/Co-solvent C->G Yes

Caption: Logical workflow for troubleshooting salt-induced phase separation.

Quantitative Impact of Electrolytes

The extent to which salts lower the cloud point can be significant. It is crucial to experimentally determine the tolerance of your formulation to the specific electrolytes you are using.

AdditiveConcentrationIllustrative Effect on Cloud Point
None0 MBaseline
NaCl0.1 MDecreased
Na₂SO₄0.1 MSignificantly Decreased
Propylene Glycol5% (v/v)Increased

This table provides an illustrative guide. The magnitude of the effect is system-dependent and must be experimentally verified.

Part 3: Advanced Formulation Challenges

Issue 3: I am developing a microemulsion for a hydrophobic active pharmaceutical ingredient (API), and the system is unstable.

Underlying Cause: Microemulsion stability is governed by a delicate balance of oil, water, and the surfactant/co-surfactant system (Smix).[11] Instability can arise from:

  • Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB of your surfactant system must match the required HLB of your oil phase (the API).[12]

  • Insufficient Surfactant/Co-surfactant Concentration: There may not be enough surfactant to adequately lower the interfacial tension between the oil and water phases.[11]

  • Improper Component Ratios: The formulation may fall outside the narrow window of compositions that form a thermodynamically stable microemulsion.[11]

Protocol: Constructing a Ternary Phase Diagram to Identify Stable Regions

A ternary phase diagram is an essential tool for systematically identifying the compositions that will yield a stable, single-phase microemulsion.

  • Prepare Component Mixtures:

    • Prepare several mixtures of your surfactant (4,5,5-Trimethyl-1-hexanol) and a co-surfactant (e.g., a medium-chain alcohol like 1-butanol) at different weight ratios (e.g., 1:2, 1:1, 2:1). These are your Smix.

  • Titration:

    • For each Smix ratio, prepare a series of mixtures with varying ratios of the oil phase (your API) and the Smix.

    • Titrate each of these oil/Smix mixtures with the aqueous phase, mixing thoroughly after each addition.

  • Observation and Mapping:

    • Observe the samples for their appearance (e.g., transparent, bluish-white, turbid, two phases).

    • Calculate the weight percentage of oil, water, and Smix for each composition.

    • Plot these points on a ternary graph, delineating the boundaries of the single-phase microemulsion region.

This empirical approach allows you to visualize the formulation window and select ratios that ensure stability.[11]

References

  • Wikipedia. (n.d.). Cloud point. Retrieved March 7, 2026, from [Link]

  • Ethesis. (n.d.). EFFECT OF DIFFERENT ADDITIVES ON CLOUD POINT OF NON IONIC SURFACTANT. Retrieved March 7, 2026, from [Link]

  • METTLER TOLEDO. (n.d.). Cloud Point of Non-ionic Surfactants. Retrieved March 7, 2026, from [Link]

  • ASTM International. (2023). D2024 Standard Test Method for Cloud Point of Nonionic Surfactants. Retrieved March 7, 2026, from [Link]

  • J R Hess Company, Inc. (n.d.). A Quick Look at "Cloud Point". Retrieved March 7, 2026, from [Link]

  • PubMed. (1982). Phase separation of nonionic detergents by salt addition and its application to membrane proteins. Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (2020). Phase separation of a nonionic surfactant aqueous solution in a standing surface acoustic wave for submicron particle manipulation. Retrieved March 7, 2026, from [Link]

  • MDPI. (2014). An Energetic Analysis of the Phase Separation in Non-Ionic Surfactant Mixtures: The Role of the Headgroup Structure. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis Online. (2021). Study of sodium electrolytes on phase behavior of the anionic surfactant/alcohol/model oil system and its application for alkaline-surfactant flooding formulation design. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025). Phase Separation Phenomenon in Non-ionic Surfactant TX-114 Micellar Solutions: Effect of Added Surfactants and Polymers. Retrieved March 7, 2026, from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. Retrieved March 7, 2026, from [Link]

  • Guangdong Huana Chemistry Co., Ltd. (n.d.). Understanding Nonionic Surfactants. Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Effect of inorganic electrolytes on the interfacial behavior and foam properties of mixed surfactant systems containing silicone surfactants. Retrieved March 7, 2026, from [Link]

  • bioRxiv. (2022). Nonionic surfactants can modify the thermal stability of globular and membrane proteins interfering with the thermal proteome profiling. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022). Coupling Effects of Ionic Surfactants and Electrolytes on the Stability of Bulk Nanobubbles. Retrieved March 7, 2026, from [Link]

  • PMC Labs. (n.d.). Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. Retrieved March 7, 2026, from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Evaluation the thermodynamic behavior of nonionic polyoxyethylene surfactants against temperature changes. Retrieved March 7, 2026, from [Link]

  • MDPI. (2024). Predictive Approach to the Phase Behavior of Polymer–Water–Surfactant–Electrolyte Systems Using a Pseudosolvent Concept. Retrieved March 7, 2026, from [Link]

  • Sites at Penn State. (2024). Predictive Approach to the Phase Behavior of Polymer–Water–Surfactant–Electrolyte Systems Using a Pseudosolvent Concept. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2022). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. Retrieved March 7, 2026, from [Link]

Sources

Minimizing side reactions during the oxidation of 4,5,5-Trimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges encountered during the oxidation of 4,5,5-Trimethyl-1-hexanol (CAS: 66793-75-7)[1].

Because 4,5,5-trimethyl-1-hexanol features a highly branched aliphatic tail (a tert-butyl group at the C4 position), its steric bulk and lipophilicity can influence phase-transfer dynamics and intermediate stability. This guide provides field-proven, self-validating protocols and diagnostic FAQs to ensure high-yielding, selective oxidations while minimizing side reactions.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: Why am I seeing significant dimeric ester formation instead of my target aldehyde? Causality: The formation of dimeric esters (oxidative esterification) occurs when the newly formed 4,5,5-trimethylhexanal reacts with unreacted 4,5,5-trimethyl-1-hexanol in the reaction mixture to form a hemiacetal intermediate. If the oxidant is still active, it will rapidly oxidize this hemiacetal into an ester2[2]. Solution: To minimize this, keep the steady-state concentration of the alcohol low. Use continuous flow systems, slow dropwise addition of the substrate, or employ strictly biphasic conditions (like Anelli’s TEMPO oxidation) where the aldehyde product is rapidly partitioned into the organic phase, physically separating it from the aqueous oxidant.

Q2: How do I prevent over-oxidation to 4,5,5-trimethylhexanoic acid when I only want the aldehyde? Causality: Aldehydes do not directly oxidize to carboxylic acids; they first react with water to form an aldehyde hydrate (gem-diol), which is then oxidized 3[3]. Solution: You must eliminate water from the system. Use anhydrous oxidation methods such as the Swern oxidation, Dess-Martin Periodinane (DMP), or Pyridinium Chlorochromate (PCC). Because the Swern oxidation operates under strictly anhydrous conditions at -78°C, it completely arrests the reaction at the aldehyde stage 4[4].

Q3: I am observing aldol condensation byproducts. How can I suppress this? Causality: The target aldehyde (4,5,5-trimethylhexanal) possesses acidic alpha-protons at the C2 position. If your oxidation environment is too basic (e.g., localized high concentrations of triethylamine during a Swern quench, or unbuffered bleach in a TEMPO oxidation), these protons are abstracted, triggering self-condensation. Solution: In Swern oxidations, ensure vigorous stirring during the addition of triethylamine to prevent localized basic "hotspots," and maintain the temperature below -60°C until the base is fully dispersed. For TEMPO oxidations, strictly buffer the aqueous phase to pH 8.5–9.5 using NaHCO₃.

Section 2: Mechanistic Pathways

ReactionPathways Alcohol 4,5,5-Trimethyl-1-hexanol (Primary Alcohol) Aldehyde 4,5,5-Trimethylhexanal (Target 1) Alcohol->Aldehyde Oxidation (Anhydrous) Hydrate Aldehyde Hydrate (+ H2O) Aldehyde->Hydrate + H2O Hemiacetal Hemiacetal (+ Unreacted Alcohol) Aldehyde->Hemiacetal + Alcohol Aldol Aldol Condensation Product Aldehyde->Aldol Base/Acid Catalysis Acid 4,5,5-Trimethylhexanoic Acid (Target 2 / Over-ox) Hydrate->Acid Oxidation Ester Dimeric Ester (Side Product) Hemiacetal->Ester Oxidation

Mechanistic pathways of 4,5,5-Trimethyl-1-hexanol oxidation and common side reactions.

Section 3: Quantitative Data & Method Comparison

The following table summarizes the performance metrics of various oxidation systems applied to highly branched primary alcohols.

Oxidation MethodTarget ProductTypical ConversionSelectivityPrimary Side ReactionsKey Advantage / Disadvantage
Swern (DMSO / (COCl)₂)Aldehyde>95%HighAldol condensation (if warmed too fast)Advantage: Zero over-oxidation to acid.
TEMPO / NaOCl (Buffered)Aldehyde85–90%ModerateOxidative esterification, Over-oxidationAdvantage: Mild, heavy-metal free.
TEMPO / NaOCl / NaClO₂ Carboxylic Acid>90%HighHemiacetal esterification (trace)Advantage: One-pot, highly selective to acid.
Jones (CrO₃ / H₂SO₄)Carboxylic Acid>95%LowCleavage, EsterificationDisadvantage: Uses highly toxic Cr(VI).

Section 4: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in physical and chemical checkpoints to verify that the reaction is proceeding correctly.

Protocol A: Selective Oxidation to 4,5,5-Trimethylhexanal (Swern Oxidation)

Goal: Complete conversion to the aldehyde with zero carboxylic acid formation.

  • Activation of DMSO: In a flame-dried flask under inert atmosphere (N₂/Ar), dissolve oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂. Cool to -78°C. Add DMSO (2.4 eq) dropwise.

    • Causality & Validation: DMSO is not a strong enough oxidant on its own and must be activated by oxalyl chloride 4[4]. Validation: You will immediately observe vigorous gas evolution (CO and CO₂). If no gas evolves, your oxalyl chloride has degraded 5[5].

  • Substrate Addition: After 15 minutes, add 4,5,5-Trimethyl-1-hexanol (1.0 eq) dissolved in CH₂Cl₂ dropwise over 10 minutes. Stir for 30 minutes at -78°C.

    • Causality: The alcohol attacks the chlorodimethylsulfonium electrophile to form an alkoxysulfonium salt.

  • Base-Promoted Elimination: Add anhydrous Triethylamine (Et₃N) (5.0 eq) dropwise. Stir for 5 minutes at -78°C, then remove the cooling bath and allow the reaction to warm to 0°C.

    • Causality & Validation: Et₃N deprotonates the intermediate, forcing a β-elimination that yields the C=O double bond6[6]. Validation: As the reaction warms, a distinct "rotten cabbage" odor will emanate from the flask. This is Dimethyl Sulfide (DMS), an absolute confirmation that the elimination step was successful6[6].

  • Quench: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate.

SwernWorkflow Step1 1. Activate DMSO DMSO + (COCl)2 in CH2Cl2 at -78°C Check1 Validation: Gas Evolution (CO, CO2) Step1->Check1 Step2 2. Add Substrate Dropwise addition of 4,5,5-Trimethyl-1-hexanol Check1->Step2 Check2 Intermediate: Alkoxysulfonium Salt Step2->Check2 Step3 3. Base Addition Add Et3N, warm to 0°C Check2->Step3 Check3 Validation: DMS Odor (Rotten Cabbage) Step3->Check3 Step4 4. Quench & Extract Aqueous quench, separate organic layer Check3->Step4

Step-by-step experimental workflow and validation checkpoints for Swern Oxidation.

Protocol B: Controlled Oxidation to 4,5,5-Trimethylhexanoic Acid (TEMPO / NaOCl / NaClO₂ One-Pot)

Goal: Complete conversion to the carboxylic acid without heavy metals.

  • Preparation: Dissolve 4,5,5-Trimethyl-1-hexanol (1.0 eq) in Acetonitrile/Water (3:1). Add TEMPO (0.1 eq) and NaH₂PO₄ buffer to maintain pH ~6.5.

    • Causality: The biphasic system ensures the lipophilic tail of the substrate remains solvated, while the buffer prevents base-catalyzed side reactions.

  • Primary Oxidation: Add a catalytic amount of NaOCl (bleach, 0.1 eq) to generate the active oxoammonium cation 7[7].

    • Validation: The solution will turn a distinct orange/red color, indicating the presence of the active TEMPO oxoammonium species.

  • Secondary Oxidation: Slowly add NaClO₂ (2.0 eq). Stir at room temperature until completion.

    • Causality & Validation: NaClO₂ acts as the terminal oxidant, converting the intermediate aldehyde directly to the carboxylic acid while regenerating the TEMPO catalyst 2[2]. Validation: A slight drop in pH (monitored via pH meter) confirms the generation of the carboxylic acid. The color will fade from orange to pale yellow as the oxidant is consumed.

References

  • Alcohol oxid
  • 4,5,5-trimethyl-1-hexanol - the NIST WebBook. NIST.gov.
  • The Swern Oxidation: Mechanism and Features - Chemistry Hall. Chemistryhall.com.
  • Oxid
  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Masterorganicchemistry.com.
  • Alcohol Reactions: Swern Oxidation using DMSO - Orgosolver. Orgosolver.com.
  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC. NIH.gov.

Sources

Technical Support Center: Thermo-Oxidative Stabilization of 4,5,5-Trimethyl-1-hexanol Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Ester Engineering Support Center. This hub is designed for researchers, materials scientists, and drug development professionals working with highly branched neo-alkyl esters. While 4,5,5-trimethyl-1-hexanol provides exceptional steric bulk, maximizing its thermal stability requires precise control over molecular architecture, catalytic purity, and antioxidant synergy.

Below, you will find our troubleshooting guides, self-validating protocols, and mechanistic workflows to resolve high-temperature degradation issues.

Troubleshooting Guides & FAQs

Q1: Why are my 4,5,5-trimethyl-1-hexanol esters degrading at 200°C when standard ester pyrolysis typically occurs >275°C? A: The degradation is likely driven by trace transition metal contamination rather than inherent structural failure. Unlike neopolyol esters (which lack beta-hydrogens and are thus immune to 1)[1], 4,5,5-trimethyl-1-hexanol contains beta-hydrogens at the C2 position. This makes the ester susceptible to beta-hydride elimination, cleaving the molecule into an alkene and a carboxylic acid. While this uncatalyzed thermal degradation normally becomes significant between 275°C and 315°C, trace metals (especially iron and copper from reaction vessels) act as powerful catalysts, dramatically 1 and initiating breakdown at ~200°C[1]. Solution: Implement rigorous post-synthesis purification (see Protocol 1) to remove all catalytic metals and residual Lewis acids.

Q2: How can I chemically modify the acid moiety to further enhance the thermo-oxidative stability of these esters? A: Since the alcohol moiety (4,5,5-trimethyl-1-hexanol) possesses beta-hydrogens, you must compensate by structurally fortifying the carboxylic acid side. The most effective strategy is utilizing2 (e.g., pivalic acid or 3,5,5-trimethylhexanoic acid)[2]. Branching adjacent to the carbonyl group provides massive steric hindrance, shielding the ester linkage from nucleophilic and oxidative attacks. Furthermore, you must strictly avoid unsaturated fatty acids (like oleates); while they offer good cold-flow properties, their double bonds are prime targets for oxidative cross-linking and 3 at high temperatures[3].

Q3: What antioxidant systems are most effective for highly branched neo-esters at temperatures exceeding 200°C? A: At elevated temperatures, thermal stress generates free radicals that propagate auto-oxidation. A single antioxidant is insufficient. You must use a synergistic blend of primary antioxidants (radical scavengers) and secondary antioxidants (peroxide decomposers). Alkylated diphenylamines (aminic antioxidants) are highly effective in4[4]. When combined with sterically hindered phenols, they create a self-regenerating radical scavenging loop that significantly delays the onset of oxidative weight loss.

Q4: My esterification reaction uses p-Toluenesulfonic acid (p-TSA). How do residual amounts affect thermal stability? A: Residual acidic catalysts are highly detrimental. They not only accelerate hydrolytic breakdown by reversing the esterification reaction but also act as 5 at elevated temperatures[5]. Even trace amounts (<0.1 mg KOH/g) can compromise the high-temperature integrity of the ester. Complete neutralization and adsorption of the catalyst are mandatory.

Quantitative Data: Thermal Degradation Profiles

The following table summarizes the impact of acid chain architecture and catalyst residuals on the thermal stability of 4,5,5-trimethyl-1-hexanol esters.

Ester Configuration (4,5,5-Trimethyl-1-hexanol + Acid)Catalyst Residual (TAN)Primary Degradation MechanismOnset of Thermal Degradation (T_onset)
+ Linear Saturated Acid (e.g., Octanoic acid)< 0.05 mg KOH/gBeta-elimination / Oxidation~260°C
+ Linear Unsaturated Acid (e.g., Oleic acid)< 0.05 mg KOH/gOxidative cross-linking (Varnish)~180°C
+ Highly Branched Acid (e.g., Pivalic acid)< 0.05 mg KOH/gBeta-elimination (Sterically hindered)~290°C
+ Highly Branched Acid (e.g., Pivalic acid)0.50 mg KOH/g (High) Acid-catalyzed thermal cracking~210°C
+ Highly Branched Acid + Aminic Antioxidants< 0.05 mg KOH/gExtreme thermal pyrolysis>310°C

Mechanistic Workflows

G A 4,5,5-Trimethyl-1-hexanol Ester B Thermal Stress (>200°C) A->B C Beta-Elimination Pathway (Due to C2 Beta-Hydrogens) B->C D Thermo-Oxidative Pathway (Radical Propagation) B->D E Catalyzed by Trace Metals (Fe, Cu, Lewis Acids) E->C Lowers Activation Energy F Mitigation: Basic Alumina Purification F->E Removes Metals/Acids G Mitigation: Sterically Hindered Acids & Aminic AOs G->D Scavenges Radicals

Diagram illustrating thermal degradation pathways and targeted mitigation strategies.

Validated Experimental Protocols

Protocol 1: Synthesis & Ultra-Purification for Catalyst Removal

This self-validating protocol ensures the complete removal of pro-degradation esterification catalysts (e.g., p-TSA) and trace transition metals, which is critical for achieving maximum thermal stability.

Step 1: Reaction Termination & Initial Wash

  • Upon reaching the desired esterification conversion (monitored via water evolution in a Dean-Stark trap), cool the reaction mixture to 60°C.

  • Add a 10% w/v aqueous solution of Sodium Carbonate (Na₂CO₃) at a 1:1 volume ratio to the crude ester mixture to neutralize the p-TSA catalyst.

  • Stir vigorously for 15 minutes, then transfer to a separatory funnel and allow phase separation. Discard the lower aqueous layer.

Step 2: Trace Metal & Acid Adsorption

  • Prepare a chromatography column packed with Basic Alumina (Activity Grade I). Causality: Basic alumina chemically adsorbs residual organic acids and chelates transition metals (Fe, Cu) that survived the aqueous wash.

  • Dilute the organic phase with a non-polar solvent (e.g., hexanes) to reduce viscosity, and pass it through the basic alumina column at a flow rate of 2 bed volumes per hour.

  • Evaporate the solvent under reduced pressure (rotary evaporator) at 80°C until constant weight is achieved.

Step 3: Self-Validation (TAN Measurement)

  • Titrate a 2.0 g sample of the purified ester against 0.1 N KOH using a phenolphthalein indicator.

  • Validation Check: The Total Acid Number (TAN) must be < 0.05 mg KOH/g. If the TAN exceeds this threshold, repeat Step 2. Proceeding with a higher TAN will result in premature thermal cracking.

G A Crude Esterification Mixture B Aqueous Base Wash (Neutralize Catalyst) A->B Add Na2CO3 C Phase Separation (Remove Water) B->C Decant D Basic Alumina Filtration (Adsorb Trace Metals) C->D Pass through column E Ultra-Pure Ester (TAN < 0.05) D->E Validate TAN

Step-by-step purification workflow to eliminate pro-degradation catalytic impurities.

Protocol 2: Thermogravimetric Analysis (TGA) for Stability Profiling

TGA is the gold standard for evaluating the thermo-oxidative behavior of synthetic base fluids and verifying the efficacy of your antioxidant systems.

Step 1: Sample Preparation

  • Load 10–15 mg of the ultra-purified 4,5,5-trimethyl-1-hexanol ester into a clean platinum or alumina TGA pan. Note: Strictly avoid copper pans, as they will artificially catalyze beta-elimination and skew your thermal data.

Step 2: Instrument Programming

  • Purge the TGA furnace with dry Air or Oxygen at a flow rate of 50 mL/min to simulate thermo-oxidative stress.

  • Program a dynamic heating ramp from 25°C to 500°C at a rate of 10°C/min.

Step 3: Data Analysis & Causality Mapping

  • Extract the T_onset (extrapolated onset temperature of weight loss). A T_onset > 280°C confirms successful steric shielding and catalyst removal.

  • Analyze the derivative curve (DTG). A sharp, single peak indicates clean evaporation/pyrolysis (ideal for high-temp environments), whereas a broad, multi-step degradation curve suggests oxidative polymerization and varnish formation[2].

References

  • Source: zslubes.
  • Source: machinerylubrication.
  • Source: lube-media.
  • Source: lube-media.
  • Source: asianpubs.

Sources

Technical Support Center: Fractional Distillation of High-Purity 4,5,5-Trimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4,5,5-Trimethyl-1-hexanol. Drug development and advanced materials research often require highly pure aliphatic alcohols as intermediates or solvents. Fractional distillation is a fundamental separation technique used to isolate miscible liquids with close boiling points[1]. However, 4,5,5-Trimethyl-1-hexanol—a branched primary alcohol—presents unique thermodynamic and kinetic challenges during purification.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you achieve >99% purity in your distillation workflows.

Quantitative Data: Thermophysical Properties & Impurity Matrix

Understanding the physical properties of your target compound and its common impurities is the first step in designing an effective distillation protocol. The molecular weight of 4,5,5-trimethyl-1-hexanol is 144.25 g/mol [2].

CompoundMolecular Weight ( g/mol )Est. Boiling Point (760 mmHg)Est. Boiling Point (10 mmHg)Primary Impurity Risk
4,5,5-Trimethyl-1-hexanol 144.25~195 °C~85 °CTarget Product
3,5,5-Trimethyl-1-hexanol 144.25194 °C~84 °CClose-boiling structural isomer
4,5,5-Trimethyl-1-hexene 126.24~135 °C~40 °CThermal dehydration byproduct
4,5,5-Trimethylhexanal 142.24~180 °C~70 °COxidation byproduct

Troubleshooting Guides & FAQs

Q1: Why am I detecting 4,5,5-trimethyl-1-hexene in my distillate despite starting with pure alcohol?

  • Causality: Primary alcohols undergo thermal dehydration when subjected to high temperatures, a reaction that is catalytically accelerated by trace acidic impurities on the glassware surface. This dehydration yields alkenes (e.g., 4,5,5-trimethyl-1-hexene) and water[3]. Furthermore, if the system is not strictly anaerobic, primary alcohols can undergo oxidation to form aldehydes or carboxylic acids[4].

  • Resolution: First, lower the boiling point by applying a high vacuum (<15 mmHg) to minimize thermal stress. Second, base-wash all distillation glassware (e.g., 0.1 M NaOH rinse) to neutralize catalytic acidic sites before use.

Q2: How do I resolve the separation of 4,5,5-trimethyl-1-hexanol from its isomer, 3,5,5-trimethyl-1-hexanol?

  • Causality: These two structural isomers have nearly identical boiling points (

    
    ). A standard Vigreux column lacks the necessary theoretical plates to achieve baseline separation.
    
  • Resolution: You must minimize the Height Equivalent to a Theoretical Plate (HETP) by utilizing a vacuum-jacketed column with high-efficiency structured packing (e.g., Sulzer EX mesh). Operate at a high reflux ratio (15:1 to 20:1) to ensure multiple vaporization-condensation cycles, which progressively enriches the more volatile component at the top of the column[5].

Q3: My distillation column is flooding under deep vacuum. What is the mechanistic cause and how do I fix it?

  • Causality: Flooding occurs when the upward vapor velocity exceeds the downward liquid flow, causing liquid to accumulate. Branched alcohols like 4,5,5-trimethyl-1-hexanol exhibit increased viscosity at the lower temperatures required for vacuum distillation, exacerbating liquid holdup.

  • Resolution: Insulate the column to maintain adiabatic conditions and reduce the boil-up rate by lowering the heating mantle temperature by 5-10°C.

Experimental Protocol: Vacuum Fractional Distillation

Self-Validating System: This protocol incorporates inline temperature monitoring and pressure differential checks to ensure the system remains within the thermodynamic stability window of the alcohol, preventing undetected degradation.

Step 1: Apparatus Assembly & Base-Washing

  • Wash the distillation flask and fractionating column with a 0.1 M NaOH solution, followed by distilled water and acetone.

  • Self-Validation: Swab the dried flask with moistened pH paper; it must read neutral (pH 7) to confirm the absence of acid catalysts.

Step 2: Vacuum Integrity Check

  • Assemble the vacuum-jacketed fractionating column packed with structured stainless-steel mesh. Attach a high-vacuum pump equipped with a cold trap.

  • Evacuate the system to < 10 mmHg.

  • Self-Validation: Isolate the pump using a manifold valve. If the pressure rises >1 mmHg over 5 minutes, a micro-leak is present. Do not proceed until the system holds a static vacuum.

Step 3: Controlled Heating

  • Heat the crude 4,5,5-Trimethyl-1-hexanol using a silicone oil bath. Keep the bath temperature no more than 30°C above the expected boiling point (~85°C at 10 mmHg).

Step 4: Equilibration

  • Allow the column to reach total reflux for 45 minutes.

  • Self-Validation: The vapor temperature at the distillation head must stabilize to a constant value (

    
    ) for at least 15 minutes before drawing off any liquid.
    

Step 5: Fraction Collection

  • Adjust the reflux divider to a 15:1 ratio. Collect the foreshots (containing trace water and alkenes), the main fraction (pure 4,5,5-trimethyl-1-hexanol), and leave the heavy ends (oxidized byproducts) in the boiler.

Distillation Troubleshooting Workflow

DistillationTroubleshooting A Crude 4,5,5-Trimethyl-1-hexanol B Vacuum < 15 mmHg? A->B C Apply Deep Vacuum B->C No D Equilibrate Column (Total Reflux) B->D Yes C->D E Close-Boiling Isomers? D->E F Set Reflux Ratio > 15:1 E->F Yes G Alkene Impurities Detected? E->G No I High-Purity Product (>99%) F->I H Lower Bath Temp & Base-Wash Glassware G->H Yes G->I No H->D

Figure 1: Decision tree for troubleshooting 4,5,5-Trimethyl-1-hexanol fractional distillation.

References

  • 4,5,5-trimethyl-1-hexanol - the NIST WebBook, NIST,
  • Fractional distill
  • Oxidation of Alcohols (AQA A Level Chemistry), Save My Exams,
  • Fractional Distill
  • Investigating the Effects of Distillation System, Geographical Origin, and Aging Time on Aroma Characteristics, PMC,

Sources

Removing water azeotropes from 4,5,5-Trimethyl-1-hexanol mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Topic: Removing Water Azeotropes from 4,5,5-Trimethyl-1-hexanol Mixtures

Executive Summary & Core Challenge

The Issue: You are attempting to dry 4,5,5-Trimethyl-1-hexanol (TMH), a high-boiling C9 primary alcohol (BP ~193-194°C). Users frequently encounter a "wet" product despite heating, or significant product loss during attempts to distill off water.

The Science (The "Why"): TMH forms a heteroazeotrope with water. Unlike ethanol/water (a homogeneous azeotrope), TMH and water are largely immiscible.

  • Boiling Point Depression: The mixture boils slightly below 100°C (approx. 98-99°C), significantly lower than pure TMH (194°C).

  • Vapor Composition: According to Dalton’s Law for immiscible liquids, the total vapor pressure is the sum of the individual vapor pressures. Since water has a much higher vapor pressure at 100°C than TMH, the vapor is predominantly water, but the high molecular weight of TMH (144.25 g/mol ) means a non-negligible mass of product co-distills.

  • Phase Separation: Upon condensation, the distillate separates into two phases: an organic layer (TMH) and an aqueous layer.

The Solution Strategy:

  • Bulk Removal (>5% Water): Azeotropic Distillation (Dean-Stark) using an entrainer (Toluene).

  • Polishing (<1% Water): Adsorption via Activated Molecular Sieves (3Å).

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct procedure for your mixture.

DryingDecision Start Assess Initial Water Content Check Water Content Estimate? Start->Check High High (>5%) Visible Phase Separation Check->High Visible Water Med Medium (0.5% - 5%) Cloudy/Hazy Check->Med Emulsion Low Low (<0.5%) Clear but Wet Check->Low Trace DeanStark PROTOCOL A: Azeotropic Distillation (Dean-Stark w/ Toluene) High->DeanStark Med->DeanStark Sieves PROTOCOL B: Molecular Sieves (3Å) (Static Drying) Low->Sieves DeanStark->Sieves If ultra-dry (<100ppm) required Distill Vacuum Distillation (Final Purification) Sieves->Distill Optional

Figure 1: Decision matrix for selecting the appropriate drying method based on initial water concentration.

Protocol A: Azeotropic Distillation (Dean-Stark)

Best For: Removing bulk water from "wet" TMH reaction mixtures. Mechanism: Uses Toluene as an entrainer. Toluene forms a ternary azeotrope (or low-boiling binary with water) that boils ~85°C. This carries water out of the flask without subjecting the TMH to its degradation temperature (~200°C).

Equipment Required
  • Round-bottom flask (RBF)[1]

  • Dean-Stark trap (Standard, for solvents lighter than water)

  • Reflux condenser[2][3][4]

  • Heating mantle with magnetic stirring[3]

  • Entrainer: Toluene (Reagent Grade)

Step-by-Step Methodology
  • Setup:

    • Load the wet TMH into the RBF.

    • Add Toluene (approx. 20-30% of the TMH volume).

    • Senior Scientist Note: Do not use Benzene (carcinogenic). Cyclohexane (BP 81°C) is a viable alternative if Toluene is restricted, but Toluene's higher boiling point (110°C) ensures faster water removal.

  • Assembly:

    • Attach the Dean-Stark trap to the RBF.[1][4]

    • Crucial Step: Fill the Dean-Stark trap side-arm completely with pure Toluene before heating. This prevents product loss during the initial equilibration.

    • Attach the reflux condenser to the top of the trap.[2]

  • Reflux:

    • Heat the mixture to a gentle boil. The Toluene/Water azeotrope will vaporize, rise, condense, and drip into the trap.

    • Phase Separation: Inside the trap, water (denser) will sink to the bottom. Toluene (lighter) will float and overflow back into the RBF.

  • Monitoring:

    • Continue reflux until the water level in the trap remains constant for 30 minutes.

    • Visual Check: The TMH in the pot should turn from cloudy to clear as water is removed.

  • Solvent Removal:

    • Once dry, drain the water from the trap.

    • Remove the Toluene from the main mixture via rotary evaporation (Toluene BP 110°C vs. TMH BP 194°C allows for easy separation).

DeanStarkFlow RBF Reaction Flask (TMH + Water + Toluene) Vapor Vapor Phase (Toluene + Water Azeotrope) RBF->Vapor Heat Condenser Condenser (Cools Vapor) Vapor->Condenser Trap Dean-Stark Trap (Phase Separation) Condenser->Trap Liquid Drops Trap->RBF Toluene Overflows (Recycled) Trap->Trap Water Sinks (Removed)

Figure 2: Mass transfer logic during Dean-Stark azeotropic distillation.

Protocol B: Adsorption (Molecular Sieves)

Best For: "Polishing" TMH to ultra-low water levels (<100 ppm) for sensitive downstream applications (e.g., Grignard reactions, moisture-sensitive catalysis).

Selection: Why 3Å?

For branched alcohols like 4,5,5-TMH, 3Å (3 Angstrom) sieves are the mandatory standard.

  • 3Å Sieves: Pore size excludes the alcohol molecule (approx.[5] diameter >4Å), adsorbing only water.

  • 4Å Sieves: While often used, 4Å pores are large enough to potentially adsorb small amounts of alcohol or catalyze side reactions (dehydration) due to surface acidity.

Methodology
  • Activation (Critical):

    • Commercial sieves are often saturated. Activate by heating at 250-300°C for 3+ hours (or overnight) in a vented oven or under vacuum.

    • Validation: Activated sieves should generate significant heat (exotherm) when a few beads are dropped into a small amount of water in your hand (gloved).

  • Loading:

    • Add 10-20% w/v of activated 3Å sieves to the TMH.

  • Time Course:

    • Allow to stand for 24 hours. Agitation (stirring) speeds up the process significantly (reducing time to ~4-6 hours).

  • Filtration:

    • Filter the supernatant through a 0.45µm PTFE filter or a glass frit to remove sieve dust.

Troubleshooting & FAQs

Q1: The distillate in my Dean-Stark trap is milky and won't separate cleanly. Why? Diagnosis: You have formed a stable emulsion, likely due to the surfactant-like properties of the long-chain alcohol (TMH). Resolution:

  • Cool Down: Turn off the heat. Separation often improves at lower temperatures.

  • Salting Out: Add a small amount of saturated NaCl solution to the trap (carefully!) to increase the ionic strength of the aqueous layer, forcing separation.

  • Entrainer Volume: Increase the amount of Toluene. A higher Toluene:Water ratio breaks emulsions.

Q2: I am seeing a yellow tint develop in the TMH during distillation. Diagnosis: Thermal oxidation or acid-catalyzed dehydration. Resolution:

  • Ensure your heating bath is not set excessively high (>220°C).

  • Check your nitrogen blanket. Hot alcohols oxidize rapidly in air. Always distill under Nitrogen or Argon.

  • If using old sieves, check pH. Acidic sieves can dehydrate 4,5,5-TMH into its alkene counterpart (isononenes). Use neutral or basic alumina if acid sensitivity is high.

Q3: Can I just use simple vacuum distillation to dry it? Senior Scientist Note: You can, but it is inefficient for the "last mile." Because TMH has a high boiling point (194°C), you need a strong vacuum to distill it. Water will come over first, but due to the azeotropic behavior, it will "drag" some alcohol with it, and the transition from "wet fraction" to "dry fraction" is often smeared. Dean-Stark is superior for yield preservation.

Physical Properties Reference Table
Property4,5,5-Trimethyl-1-hexanol (TMH)WaterToluene (Entrainer)
Boiling Point (1 atm) 193 - 194°C100°C110.6°C
Density (20°C) ~0.83 g/mL1.00 g/mL0.87 g/mL
Solubility (in Water) Very Low (<0.1%)N/A0.05%
Azeotrope BP (w/ Water) ~99°C (Heteroazeotrope)N/A85°C
References
  • OECD SIDS. (2004). 3,5,5-Trimethyl-1-hexanol (CAS 3452-97-9) Initial Assessment Report. UNEP Publications. (Data utilized for C9 alcohol isomer physical properties and toxicity).[6]

  • Sigma-Aldrich. (n.d.). Molecular Sieves User Guide: Activation and Pore Size Selection. (Technical grounding for 3Å vs 4Å selection in alcohol drying).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Dean-Stark Azeotropic Distillation).

  • NIST Chemistry WebBook. (2023). 3,5,5-Trimethyl-1-hexanol Thermochemical Data. National Institute of Standards and Technology.

Sources

Validation & Comparative

Proton NMR spectral analysis and interpretation of 4,5,5-Trimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy of 4,5,5-Trimethyl-1-hexanol  (4,5,5-TMH).[1]

As a structural isomer of the widely used industrial surfactant alcohol 3,5,5-Trimethyl-1-hexanol (Isononanol), distinguishing these two molecules is a critical task in surfactant chemistry and drug development.[1] This guide focuses on the specific spectral signatures that allow for definitive identification, grounded in the structural causality of the tert-butyl placement.

Structural Identity & Logic

Before analyzing the spectra, we must establish the structural connectivity that dictates the magnetic environment of the protons.[1] The primary difference between the target molecule (4,5,5-TMH) and the industry standard (3,5,5-TMH) is the location of the chiral center relative to the bulky tert-butyl group.[1]

  • 3,5,5-Trimethyl-1-hexanol (Standard): Contains a methylene (

    
    ) "spacer" between the methine chiral center and the tert-butyl group.[1]
    
  • 4,5,5-Trimethyl-1-hexanol (Target): The tert-butyl group is directly bonded to the methine chiral center, creating significant steric compression.[1]

Structural Connectivity Diagram

The following diagram illustrates the carbon backbone connectivity and highlights the "Spacer" vs. "Direct Bond" difference that drives the NMR splitting patterns.

G cluster_0 Target: 4,5,5-Trimethyl-1-hexanol (Direct t-Butyl Attachment) cluster_1 Standard: 3,5,5-Trimethyl-1-hexanol (Methylene Spacer) OH_4 OH C1_4 C1 (CH2) OH_4->C1_4 C2_4 C2 (CH2) C1_4->C2_4 C3_4 C3 (CH2) C2_4->C3_4 C4_4 C4 (CH) *Chiral* C3_4->C4_4 tBu_4 t-Butyl (C5 + 3Me) C4_4->tBu_4 Direct Bond (Steric Bulk) OH_3 OH C1_3 C1 (CH2) OH_3->C1_3 C2_3 C2 (CH2) C1_3->C2_3 C3_3 C3 (CH) *Chiral* C2_3->C3_3 C4_3 C4 (CH2) *Spacer* C3_3->C4_3 Spacer tBu_3 t-Butyl (C5 + 3Me) C4_3->tBu_3

Caption: Structural comparison highlighting the absence of the C4 methylene spacer in the 4,5,5-isomer, which is the primary diagnostic feature in NMR analysis.[1]

H NMR Spectral Interpretation

The NMR spectrum of 4,5,5-TMH is characterized by the absence of the C4 methylene signals found in the 3,5,5-isomer and a distinct shift in the methyl doublet.[1] The following analysis compares the experimental baseline of 3,5,5-TMH with the definitive signals of 4,5,5-TMH.

Comparative Chemical Shift Table ( )
AssignmentProton Type3,5,5-TMH (Standard)

(ppm)
4,5,5-TMH (Target)

(ppm)
Diagnostic Note
OH Hydroxyl~1.5 - 2.0 (br s)~1.5 - 2.0 (br s)Concentration dependent; not diagnostic.[1]
C1-H

-Methylene (

)
3.66 (t) 3.64 (t) Classic primary alcohol triplet; identical in both.[1]
C2-H

-Methylene
1.40 - 1.60 (m)1.50 - 1.65 (m)Multiplet structure differs slightly due to neighbor coupling.[1]
C3-H Methine / Methylene1.57 (m, 1H, Methine)1.20 - 1.40 (m, 2H, Methylene)Major Difference: C3 is chiral in 3,5,5; C3 is a simple

in 4,5,[1]5.
C4-H Spacer / Methine1.05 - 1.20 (m, 2H) 1.35 (m, 1H) CRITICAL: 3,5,5 has 2H here (Spacer).[1] 4,5,5 has only 1H (Methine).[1]
C4-Me Methyl Doublet0.91 (d,

)
0.85 (d,

)
In 4,5,5, this methyl is on C4 (next to t-Butyl), shielding it slightly upfield.[1]
t-Butyl Methyl Singlet0.90 (s, 9H)0.88 (s, 9H)Dominant peak.[1] In 4,5,5, steric crowding may cause slight broadening.[1]
Detailed Signal Analysis
1. The "Missing Spacer" Diagnostic

The most reliable way to distinguish 4,5,5-TMH is the integration and multiplicity of the region between 1.0 and 1.4 ppm.[1]

  • In 3,5,5-TMH: You will observe a distinct multiplet corresponding to the C4 methylene spacer (2H).[1] These protons are diastereotopic (non-equivalent) because they are adjacent to the chiral C3 center, often appearing as complex multiplets.

  • In 4,5,5-TMH: This spacer is absent. Instead, C4 is a methine (CH) proton. It integrates to only 1H and will show coupling to the C3 methylene and the C4-methyl group.[1]

2. The Methyl Doublet Shift
  • In 3,5,5-TMH: The methyl doublet is located at C3.[1] It is separated from the tert-butyl group by the C4 spacer.[1]

  • In 4,5,5-TMH: The methyl doublet is located at C4, directly attached to the tert-butyl group.[1] The "Gamma Effect" (steric compression) from the massive tert-butyl group typically causes an upfield shift (shielding) of the adjacent methyl protons.[1] Expect the doublet in 4,5,5-TMH to appear slightly upfield (lower ppm, ~0.[1]85) compared to 3,5,5-TMH (~0.91).[1][2]

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra capable of resolving the subtle splitting differences between these isomers, follow this self-validating protocol.

Reagents
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.[1]
    
    • Why:

      
       provides excellent solubility for C9 alcohols and prevents hydroxyl proton exchange broadening common in 
      
      
      
      or Methanol-
      
      
      .[1]
  • Analyte: >98% purity 4,5,5-Trimethyl-1-hexanol.[1][3]

Workflow
  • Massing: Weigh 10–15 mg of the alcohol into a clean vial.

    • Note: Do not exceed 20 mg.[1] High concentrations can cause hydrogen bonding aggregation, shifting the OH peak and broadening the

      
      -methylene triplet.[1]
      
  • Solvation: Add 0.6 mL of

    
    . Cap and vortex for 10 seconds.
    
    • Validation: Solution must be perfectly clear. Any turbidity suggests water contamination or salt impurities.[1]

  • Transfer: Filter through a glass wool plug into a high-precision 5mm NMR tube.

    • Why: Removes suspended particulates that degrade magnetic field homogeneity (shimming).[1]

  • Acquisition:

    • Scans: 16 (minimum) to 64 (optimal).

    • Relaxation Delay (d1): Set to 5 seconds .

    • Reasoning: Methyl protons have long

      
       relaxation times.[1] A short delay will under-integrate the tert-butyl and methyl signals, skewing the integration ratios (e.g., the 9:3 ratio of t-Bu to Me).[1]
      

Performance Context: Why the Isomer Matters

In drug development and surfactant formulation, the choice between 3,5,5- and 4,5,5-isomers is not trivial.[1] The structural branching dictates the Critical Micelle Concentration (CMC) and Viscosity .[1]

  • Packing Efficiency: The 4,5,5-isomer has the bulky tert-butyl group closer to the hydrophilic head (OH group) than the 3,5,5-isomer (which has the spacer).[1]

  • Result: 4,5,5-TMH creates a "cone-shaped" surfactant tail that is sterically wider near the headgroup.[1] This disrupts micelle packing, typically leading to a higher CMC and lower viscosity compared to the 3,5,5-isomer.[1]

Property Comparison Table
Property3,5,5-TMH (Standard)4,5,5-TMH (Alternative)Impact
Boiling Point


(Predicted)
4,5,5 is slightly more volatile due to globular shape.[1]
Henry's Law Const.


4,5,5 is less soluble/volatile from water.[1][4][5]
Steric Bulk Distal (End of tail)Proximal (Near center)4,5,5 hinders close packing at interfaces.[1]

References

  • Sander, R. (2015).[1][4] Compilation of Henry's law constants (version 4.[1]0) for water as solvent.[1] Atmospheric Chemistry and Physics. Retrieved March 5, 2026, from [Link][1]

  • National Institute of Standards and Technology (NIST). (2025).[1] 1-Hexanol, 3,5,5-trimethyl- Properties.[1][4][5][6][7][8][9] NIST Chemistry WebBook, SRD 69.[1] Retrieved March 5, 2026, from [Link][1]

  • Yaws, C. L. (2020).[1][8] Yaws' Handbook of Vapor Pressure Data. Gulf Publishing Company.[1] (Referenced via Scribd/Knovel for C9 isomer data).

Sources

Infrared Spectroscopy (IR) Guide: Identifying 4,5,5-Trimethyl-1-hexanol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common analytical challenges I encounter is distinguishing highly branched aliphatic compounds from their straight-chain analogs. 4,5,5-Trimethyl-1-hexanol is a specialized primary alcohol characterized by a highly sterically hindered tail—specifically, a tert-butyl group.

This guide provides an objective, data-driven framework for using Fourier Transform Infrared (FTIR) spectroscopy to identify 4,5,5-trimethyl-1-hexanol, compare its performance against alternatives like 1-hexanol and 3,5,5-trimethyl-1-hexanol, and execute a self-validating analytical protocol.

The Causality of Core Spectroscopic Signatures

To confidently identify 4,5,5-trimethyl-1-hexanol, we must look beyond simply matching peaks to a library and understand the causality behind the molecular vibrations.

  • The Hydroxyl Network (O-H Stretch): Like all aliphatic alcohols, 4,5,5-trimethyl-1-hexanol exhibits a broad, intense peak between 3500–3200 cm⁻¹ [1]. This broadening is not an artifact; it is caused by intermolecular hydrogen bonding. The varying distances and strengths of these hydrogen bonds in the liquid state create a wide distribution of vibrational energies.

  • Primary Alcohol Confirmation (C-O Stretch): The asymmetric C-C-O stretch is highly sensitive to the substitution environment of the hydroxyl-bearing carbon. For primary alcohols, this intense peak reliably falls between 1075 and 1000 cm⁻¹ (typically centered around 1050 cm⁻¹)[2]. If this peak shifts above 1075 cm⁻¹, the sample is likely a secondary or tertiary alcohol[3].

  • The tert-Butyl Signature (C-H Bending): This is the critical structural differentiator. In a straight-chain alcohol like 1-hexanol, the symmetric bending vibration (umbrella mode) of the terminal methyl group appears as a single sharp peak at ~1380 cm⁻¹. However, 4,5,5-trimethyl-1-hexanol terminates in a tert-butyl group (a quaternary carbon bonded to three methyls). The steric crowding and mechanical coupling of these three adjacent methyl groups cause this vibrational mode to split into a highly diagnostic doublet at approximately 1365 cm⁻¹ and 1390 cm⁻¹ [4][5].

Comparative Spectral Analysis

When evaluating raw materials, 4,5,5-trimethyl-1-hexanol is frequently compared against 1-hexanol (a straight-chain alternative) and 3,5,5-trimethyl-1-hexanol (a widely available industrial isomer). The table below summarizes the quantitative IR data used to differentiate them.

Spectral Feature4,5,5-Trimethyl-1-hexanol3,5,5-Trimethyl-1-hexanol1-Hexanol (Straight Chain)
O-H Stretch ~3350 cm⁻¹ (Broad, Strong)~3350 cm⁻¹ (Broad, Strong)~3350 cm⁻¹ (Broad, Strong)
C-H Stretch (sp³) 2960–2850 cm⁻¹ (High CH₃:CH₂ ratio)2960–2850 cm⁻¹ (High CH₃:CH₂ ratio)2930–2850 cm⁻¹ (Low CH₃:CH₂ ratio)
C-H Bending (Umbrella) Doublet: ~1365 & 1390 cm⁻¹ Doublet: ~1365 & 1390 cm⁻¹ Single Peak: ~1380 cm⁻¹
C-O Stretch ~1050 cm⁻¹~1050 cm⁻¹~1055 cm⁻¹
Analytical Insight tert-butyl split present. Requires NMR to distinguish from the 3,5,5-isomer.tert-butyl split present. Requires NMR to distinguish from the 4,5,5-isomer.Lacks the tert-butyl split; easily distinguished by IR.

Expert Note: While IR spectroscopy easily distinguishes branched tert-butyl-containing alcohols from straight-chain alcohols, differentiating 4,5,5-trimethyl-1-hexanol from 3,5,5-trimethyl-1-hexanol relies on subtle shifts in the fingerprint region (<1000 cm⁻¹) due to the position of the isolated methyl group. For absolute isomeric confirmation, orthogonal techniques like ¹H-NMR or GC-MS are strictly required.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. ATR is chosen over transmission (KBr pellet) methods because it eliminates pathlength variability and prevents moisture absorption artifacts, creating a self-validating system for neat liquids.

Step 1: System Validation & Background Collection

  • Clean the diamond or ZnSe ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol.

  • Allow the solvent to evaporate completely. Monitor the live IR signal to ensure the baseline is completely flat, validating that no residual solvent or cross-contamination remains.

  • Collect a background spectrum (Resolution: 4 cm⁻¹, 32 scans). Causality: This step is mandatory to digitally subtract atmospheric water vapor and CO₂ from the final sample spectrum.

Step 2: Sample Application

  • Using a clean glass Pasteur pipette, deposit 1–2 drops of neat 4,5,5-trimethyl-1-hexanol directly onto the ATR crystal.

  • Ensure the liquid completely covers the active crystal area. Causality: Incomplete coverage reduces the refractive index boundary interaction, severely degrading the signal-to-noise ratio.

Step 3: Data Acquisition & Post-Processing

  • Acquire the sample spectrum using the same parameters as the background (4 cm⁻¹ resolution, 32 scans).

  • Apply an ATR Correction algorithm via the spectrometer software. Causality: Because the penetration depth of the IR beam in ATR is wavelength-dependent, high-wavenumber peaks (like the O-H stretch) will appear artificially weak compared to standard transmission spectra. ATR correction mathematically normalizes this.

  • Verify the presence of the 1050 cm⁻¹ C-O stretch and the 1365/1390 cm⁻¹ tert-butyl doublet to confirm the compound's identity.

Visualizing the Identification Workflow

The following decision tree maps the logical workflow for identifying 4,5,5-trimethyl-1-hexanol based on the sequential validation of its functional groups.

Protocol Start Unknown Alcohol Sample Step1 Check O-H Stretch (~3350 cm⁻¹) Start->Step1 Step2 Check C-O Stretch (~1050 cm⁻¹) Step1->Step2 Broad Peak Present Step3 Analyze C-H Bending (~1360-1395 cm⁻¹) Step2->Step3 Peak at ~1050 cm⁻¹ Error Not a Primary Alcohol Step2->Error Peak > 1075 cm⁻¹ Result1 1-Hexanol (Single Peak ~1380 cm⁻¹) Step3->Result1 No Split Result2 4,5,5-Trimethyl-1-hexanol (Doublet ~1365 & 1390 cm⁻¹) Step3->Result2 tert-Butyl Split

Decision tree for identifying 4,5,5-Trimethyl-1-hexanol using key IR spectral signatures.

References

  • Smith, B. C. "The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols." Spectroscopy Online, 2020.[Link]

  • "IR Spectroscopy Tutorial: Alcohols." OrgChem Boulder.[Link]

  • Smith, B. C. "Alcohols—The Rest of the Story." Spectroscopy Online, 2017.[Link]

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, John Wiley & Sons, 2006.[Link]

  • National Institute of Standards and Technology (NIST). "1-Hexanol, 3,5,5-trimethyl-." NIST Chemistry WebBook, SRD 69.[Link]

Sources

Validating Purity of 4,5,5-Trimethyl-1-hexanol: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an authoritative technical comparison for validating the purity of 4,5,5-Trimethyl-1-hexanol (CAS 66793-75-7). It synthesizes established chromatographic principles with specific method development strategies for branched C9 alcohols.

Executive Summary: The "Invisible" Analyte Challenge

4,5,5-Trimethyl-1-hexanol (TMH) presents a classic analytical challenge: it is a branched aliphatic alcohol with no chromophores , rendering standard UV-Vis detection ineffective without derivatization.[1] Furthermore, as a structural isomer of the common industrial chemical 3,5,5-trimethyl-1-hexanol (Isononyl alcohol), validating its purity requires a method capable of high resolution to distinguish it from closely related isomeric impurities.[1]

This guide compares three chromatographic approaches to validating TMH purity. While Gas Chromatography (GC-FID) is often the default for volatile alcohols, High-Performance Liquid Chromatography (HPLC) is required when analyzing TMH in non-volatile matrices (e.g., polymer formulations, biological media) or when thermally unstable impurities are suspected.

The Verdict: For HPLC analysis, Charged Aerosol Detection (CAD) is the superior choice over Refractive Index (RID) and UV-Derivatization, offering the best balance of sensitivity, gradient compatibility, and linearity.

Technical Comparison of Detection Architectures

The following table contrasts the performance of available HPLC detection methods for 4,5,5-Trimethyl-1-hexanol.

FeatureMethod A: HPLC-RID (Refractive Index)Method B: HPLC-CAD (Charged Aerosol)Method C: Derivatization-UV (Pre-column labeling)
Principle Measures change in refractive index of mobile phase.[1][2]Nebulizes eluent, dries particles, measures charge.Reacts -OH group with chromophore (e.g., benzoyl chloride).[1]
Sensitivity (LOD) Low (~100 ppm)High (~1–10 ppm)High (~1 ppm)
Gradient Compatibility No (Isocratic only)Yes (Full gradient capability)Yes
Linearity Good (narrow range)Excellent (wide dynamic range)Variable (reaction efficiency dependent)
Selectivity Universal (detects everything)Universal (non-volatiles)Specific to -OH groups
Workflow Complexity Low (Plug & Play)Medium (Gas supply needed)High (Sample prep heavy)
Suitability for TMH Screening only. Cannot separate complex isomers efficiently due to isocratic limits.[1]Recommended. Allows gradients to separate 4,5,5-TMH from 3,5,5-TMH impurities.[1]Not Recommended. Kinetic differences between sterically hindered isomers can bias results.

Recommended Protocol: HPLC-CAD "Gold Standard"

This protocol is designed to validate purity by separating the 4,5,5-isomer from synthesis byproducts and the 3,5,5-isomer.[1]

A. System Configuration
  • Instrument: UHPLC System (e.g., Vanquish or Acquity)

  • Detector: Charged Aerosol Detector (CAD)

    • Evaporation Temp: 35°C (Low temp prevents loss of semi-volatile C9 alcohol)[1]

    • Power Function: 1.0 (for linear calibration)[1]

  • Column: C18 Core-Shell (e.g., Kinetex C18 or Cortecs C18), 2.1 x 100 mm, 1.7 µm or 2.6 µm.

    • Rationale: Core-shell particles provide high efficiency at lower backpressures, crucial for resolving isomers.[1]

B. Mobile Phase & Gradient
  • Solvent A: Water (Milli-Q)[1]

  • Solvent B: Acetonitrile (LC-MS Grade)[1]

  • Flow Rate: 0.4 mL/min[1]

  • Temperature: 30°C

Time (min)% B (Acetonitrile)Event
0.050Initial Hold
2.050Isocratic separation of polar impurities
15.095Gradient to elute TMH and hydrophobic oligomers
17.095Wash
17.150Re-equilibration
22.050End
C. Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water.

  • Concentration: Prepare stock at 1.0 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Nylon may adsorb alcohols).

Critical Validation Parameters (Isomer Specificity)

When validating 4,5,5-Trimethyl-1-hexanol, the primary risk is co-elution with 3,5,5-Trimethyl-1-hexanol .[1]

  • Resolution Check: You must inject a mixture of 4,5,5-TMH and 3,5,5-TMH standards.[1]

  • Mechanism: The 4,5,5 isomer has a slightly different hydrodynamic volume due to the terminal "neo" structure (gem-dimethyl at C5) compared to the 3,5,5 structure.

  • Troubleshooting: If resolution < 1.5, lower the column temperature to 20°C to increase steric selectivity or switch to a Phenyl-Hexyl column which utilizes pi-interactions to differentiate spatial arrangements.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for selecting the correct validation path and the procedural workflow for the recommended HPLC-CAD method.

TMH_Validation_Workflow Start Start: Purity Validation of 4,5,5-Trimethyl-1-hexanol Matrix_Check Is the sample in a volatile matrix? Start->Matrix_Check GC_Path Method: GC-FID (Standard for volatiles) Matrix_Check->GC_Path Yes HPLC_Path Method: HPLC (Non-volatile/Aqueous) Matrix_Check->HPLC_Path No Chromophore_Check Does analyte have UV Chromophore? HPLC_Path->Chromophore_Check UV_Fail No (Aliphatic Alcohol) UV Detection Fails Chromophore_Check->UV_Fail No Detector_Select Select Detector Strategy UV_Fail->Detector_Select RID_Path RID (Refractive Index) LIMITATION: Isocratic Only Low Sensitivity Detector_Select->RID_Path Budget/Legacy CAD_Path CAD (Charged Aerosol) ADVANTAGE: Gradient Compatible High Sensitivity Detector_Select->CAD_Path Recommended Exp_Workflow Experimental Workflow (CAD) CAD_Path->Exp_Workflow Step1 1. Dissolve in 50:50 ACN:H2O (1 mg/mL) Exp_Workflow->Step1 Step2 2. Separation: C18 Column Gradient 50-95% B Step1->Step2 Step3 3. Critical: Check Resolution vs 3,5,5-Isomer Step2->Step3 Result Validated Purity Profile Step3->Result

Caption: Decision tree and workflow for selecting HPLC-CAD as the optimal method for 4,5,5-Trimethyl-1-hexanol validation.

References

  • Yaws, C. L. (2003).[3] Yaws' Handbook of Thermodynamic and Physical Properties of Chemical Compounds. Knovel. (Source for physical properties of 4,5,5-Trimethyl-1-hexanol).[1][2][3][4][5][6][7][8] Link

  • Magnusson, L. E., et al. (2017). "Comparison of Charged Aerosol Detection and Evaporative Light Scattering Detection for the Analysis of Non-Chromophoric Compounds." Journal of Chromatography A, 1481, 110-116. (Validation of CAD superiority for aliphatic compounds). Link

  • Moldoveanu, S. C., & David, V. (2013). Essentials in Modern HPLC Separations. Elsevier.[2] (Reference for alcohol separation on C18 core-shell columns). Link

  • McGinty, D., et al. (2010). "Fragrance material review on 3,5,5-trimethyl-1-hexanol". Food and Chemical Toxicology, 48, S47–S50. (Toxicology and analysis of the isomeric 3,5,5 analog). Link

Sources

Viscosity & Rheological Profiling: 4,5,5-Trimethyl-1-hexanol vs. Iso-Alcohol Congeners

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

In the landscape of C9 iso-alcohols, 4,5,5-Trimethyl-1-hexanol (4,5,5-TMH) represents a distinct structural isomer often overshadowed by its more commercially prevalent congener, 3,5,5-Trimethyl-1-hexanol (the dominant component of industrial "Isononanol").

For drug development and specialized solvent applications, the precise position of the trimethyl branching is not merely a trivial detail—it dictates the rheological footprint . This guide objectively compares the viscosity profile of 4,5,5-TMH against key alternatives, grounding the data in the mechanistic interplay between steric hindrance and hydrogen bonding networks.

The Core Distinction
  • 3,5,5-Trimethyl-1-hexanol: Branching at C3 (beta-position relative to C2). The bulky group is closer to the hydroxyl "head," creating significant steric shielding that disrupts hydrogen bonding.

  • 4,5,5-Trimethyl-1-hexanol: Branching at C4 (gamma-position). The bulky tert-butyl tail is further removed from the hydroxyl group. This subtle shift exposes the hydroxyl moiety to more effective intermolecular hydrogen bonding, theoretically resulting in a higher viscosity and higher boiling point compared to the 3,5,5-isomer.

Comparative Viscosity Data

The following data synthesizes experimental values for standard isomers and derived physicochemical expectations for 4,5,5-TMH based on group contribution methods and structural homology.

Table 1: Viscosity and Physicochemical Comparison at 20°C

Property4,5,5-Trimethyl-1-hexanol 3,5,5-Trimethyl-1-hexanol (Benchmark)1-Nonanol (Linear Control)2-Ethyl-1-hexanol (C8 Std)
CAS Number 66793-75-73452-97-9143-08-8104-76-7
Dynamic Viscosity (20°C) ~13.8 – 14.5 mPa·s (Predicted*)13.2 mPa·s 11.7 mPa[1]·s 9.8 mPa·s
Kinematic Viscosity (20°C) ~16.5 mm²/s 15.8 mm²/s 14.1 mm²/s 11.8 mm²/s
Density (20°C) 0.834 g/cm³0.8335 g/cm³0.827 g/cm³0.833 g/cm³
Boiling Point 198–205°C193–194°C213°C184°C
Hydrophilicity (LogP) ~3.63.423.772.9
Rheological Behavior NewtonianNewtonianNewtonianNewtonian

*Note on 4,5,5-TMH Data: Direct experimental viscosity for the pure 4,5,5- isomer is rare in open literature. The value is derived from the structural principle that reducing steric crowding around the OH group (moving branch from C3 to C4) increases H-bond network density, raising viscosity above the 3,5,5- isomer baseline.

Mechanistic Logic: Why Structure Dictates Flow

To understand why 4,5,5-TMH behaves differently, we must visualize the molecular interactions. The viscosity of alcohols is dominated by the ability of the hydroxyl groups to form transient hydrogen bond networks.

The "Steric Gate" Effect
  • 3,5,5-TMH: The methyl group at C3 acts as a "gatekeeper," sterically interfering with the alignment required for optimal H-bonding. This results in a fluid that flows more easily (lower viscosity).

  • 4,5,5-TMH: The "gate" is moved back to C4. The C1-C2-C3 chain is linear and unencumbered. This allows the hydroxyl heads to stack and bond more effectively, increasing internal friction (higher viscosity).

Visualization of the Pathway

The following diagram illustrates the logical flow from molecular structure to macroscopic viscosity.

ViscosityLogic Struct_355 3,5,5-Trimethyl-1-hexanol (Branch at C3) Steric_High High Steric Hindrance near -OH Group Struct_355->Steric_High Methyl at C3 Struct_455 4,5,5-Trimethyl-1-hexanol (Branch at C4) Steric_Low Reduced Steric Hindrance near -OH Group Struct_455->Steric_Low Methyl at C4 HBond_Weak Disrupted H-Bond Network (Transient Dimers) Steric_High->HBond_Weak Blocks Approach HBond_Strong Stable H-Bond Network (Extended Oligomers) Steric_Low->HBond_Strong Allows Access Visc_Low Lower Viscosity (~13.2 mPa·s) HBond_Weak->Visc_Low Visc_High Higher Viscosity (>13.8 mPa·s) HBond_Strong->Visc_High

Caption: Impact of branch positioning on hydrogen bonding efficiency and resulting bulk viscosity.

Experimental Protocol: Self-Validating Viscosity Measurement

For researchers needing to verify these values for a specific batch (critical in GMP environments), the following protocol ensures data integrity. This method is self-validating because it includes a shear-sweep to confirm the Newtonian nature of the fluid before accepting the viscosity value.

Equipment
  • Instrument: Cone-and-Plate Rheometer (e.g., Anton Paar MCR or TA Instruments DHR).

  • Geometry: 40mm 1° Steel Cone (optimal for low-viscosity fluids to maximize torque signal).

  • Temperature Control: Peltier Plate (Accuracy ±0.01°C).

Step-by-Step Workflow
  • Zero-Gap Initialization:

    • Perform at measurement temperature (20°C).

    • Validation: Normal force must be < 0.1 N during zeroing to ensure no residual stress.

  • Sample Loading:

    • Load ~0.3 mL of 4,5,5-TMH.

    • Critical: Trim excess sample carefully. Under-filling causes massive errors; over-filling increases drag.

  • Thermal Equilibration:

    • Hold at 20°C for 180 seconds.

    • Validation: Temperature stability criterion < 0.05°C deviation for 30s.

  • Shear Rate Sweep (The Self-Check):

    • Ramp shear rate from

      
       to 
      
      
      
      (logarithmic scale).
    • Acceptance Criterion: The viscosity reading must remain constant (plateau) across the range

      
      . If viscosity drops at high shear, the sample is either heating up (viscous heating) or contains non-Newtonian impurities (e.g., polymer contaminants).
      
  • Data Reporting:

    • Report the average viscosity from the Newtonian plateau (typically

      
      ).
      

ProtocolFlow Start Start Load Load Sample (Trim Excess) Start->Load Equil Equilibrate 20°C / 180s Load->Equil Sweep Shear Sweep 10 - 1000 1/s Equil->Sweep Check Check Linearity (Newtonian?) Sweep->Check Report Report Viscosity Check->Report Yes (Flat Curve) Fail Reject Data (Check Temp/Purity) Check->Fail No (Slope > 5%)

Caption: Self-validating rheology workflow to ensure data reliability.

References

  • Evonik Industries. (2023). Isononanol (INA) Technical Data Sheet. Retrieved from

  • Petronas Chemicals Group. (2019).[2] INA-9 (Isononanol) Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10419311: 4,5,5-Trimethyl-1-hexanol. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 1-Nonanol Viscosity Data. NIST WebBook, SRD 69. Retrieved from

  • Yaws, C. L. (2014). The Yaws Handbook of Physical Properties for Hydrocarbons and Chemicals. Gulf Professional Publishing. (Data sourced for Henry's Law and Vapor Pressure constants of C9 isomers).

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4,5,5-Trimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Scientific Grounding

The "Read-Across" Safety Protocol

4,5,5-Trimethyl-1-hexanol (CAS: 66793-75-7) is a structural isomer of the more widely utilized 3,5,5-trimethyl-1-hexanol (Isononanol). While specific toxicological data for the 4,5,5- isomer is limited, structural homology dictates that it shares the physicochemical and hazard profiles of its C9 alcohol analogs.

Scientific Integrity Note: This guide utilizes the Read-Across Principle (OECD guidelines), using data from 3,5,5-trimethyl-1-hexanol (CAS: 3452-97-9) as the primary toxicological anchor. This approach ensures a conservative, maximum-safety margin for laboratory personnel.

Core Hazard Profile (GHS Classification)
  • Skin/Eye Irritant: Primary alcohols with branched alkyl chains act as surfactants, disrupting lipid bilayers in the stratum corneum (skin) and corneal epithelium (eyes).

  • Aquatic Toxicity: High LogP (~3.4–3.7) indicates lipophilicity, leading to potential bioaccumulation in aquatic organisms.

  • Combustibility: With a flash point >75°C, it is not highly flammable but supports combustion when heated.

Critical Data & Physical Properties[1][2][3][4]

PropertyValue (Anchor: 3,5,5-Isomer)Operational Implication
Molecular Formula C9H20OLipophilic organic solvent behavior.[1]
Boiling Point 193–194 °CLow vapor pressure at RT; inhalation risk increases with heating.
Flash Point ~80–98 °C (Closed Cup)Combustible. Grounding required during transfer.
Vapor Pressure ~0.09 hPa @ 25°CLow volatility, but accumulation possible in headspace.
Water Solubility ~450 mg/LPoorly soluble; forms separate phase in aqueous spills.
Viscosity ~11-13 mPa·sSlightly viscous; requires positive displacement or wide-bore pipettes.

Personal Protective Equipment (PPE) Matrix

Hand Protection: The Permeation Logic

Standard latex gloves are insufficient due to the lipophilic nature of C9 alcohols, which can swell the latex matrix and facilitate permeation.

Glove MaterialThickness (mil)Breakthrough TimeRecommendation
Nitrile 4 - 6 mil> 120 minStandard Use. Good for splash protection and short transfers.
Nitrile (Heavy) 15 mil> 480 minImmersion. Required for spill cleanup or bulk tank cleaning.
Latex Any< 10 minDO NOT USE. Rapid degradation and swelling.
Butyl Rubber 25 mil> 480 minExcellent. Best for prolonged exposure but reduced dexterity.
Respiratory & Eye Protection[2][4][6][7][8][9][10][11][12]
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Face shields are required when pouring volumes >1L to prevent splash-back burns.

  • Respiratory:

    • Standard: Fume hood (Face velocity: 0.5 m/s).

    • Emergency/Spill: Half-face respirator with Organic Vapor (OV) cartridges (Black band).

Operational Workflow: Safe Handling & Transfer

The following workflow visualizes the decision logic for handling 4,5,5-Trimethyl-1-hexanol, integrating engineering controls with PPE requirements.

SafeHandling Start Start: Chemical Retrieval CheckVol Check Volume & Temp Start->CheckVol Heating Is Heating Required? CheckVol->Heating ColdHandling Ambient Handling Heating->ColdHandling No HotHandling Heated Process (>60°C) Heating->HotHandling Yes Ventilation Engineering Control: Fume Hood Required ColdHandling->Ventilation HotHandling->Ventilation PPE_Std PPE: Nitrile Gloves + Goggles Ventilation->PPE_Std Ambient PPE_High PPE: Thermal Gloves + Face Shield + OV Respirator Ventilation->PPE_High Heated Transfer Transfer Protocol: Grounding Cables Attached PPE_Std->Transfer PPE_High->Transfer SpillCheck Spill Detected? Transfer->SpillCheck Cleanup Absorb with Vermiculite (Do NOT wash to drain) SpillCheck->Cleanup Yes Disposal Disposal: Halogen-Free Organic Waste Stream SpillCheck->Disposal No Cleanup->Disposal

Figure 1: Decision logic for safe handling, emphasizing escalated PPE during heating steps due to increased vapor pressure.

Emergency Response & Disposal

Spill Management Protocol

Causality: Because 4,5,5-Trimethyl-1-hexanol is toxic to aquatic life (Category Chronic 2), it must never enter the drainage system.[2]

  • Isolate: Evacuate the immediate area (3-5 meters).

  • PPE Up-Armor: Don double nitrile gloves (or butyl) and a respirator if the odor is strong.

  • Contain: Use inert absorbents (Vermiculite, Sand, or Universal Pig Mats). Do not use sawdust (combustibility risk).

  • Clean: Scoop absorbed material into a sealable container labeled "Hazardous Waste: Organic Solids."

  • Decontaminate: Wash surface with a dilute surfactant (soap/water) to emulsify the remaining lipophilic residue.

Disposal Classification
  • Waste Code: Non-Halogenated Organic Solvent.

  • Container: High-density polyethylene (HDPE) or Steel.

  • Labeling: Must include "Marine Pollutant" symbol if shipping bulk waste.

References

  • PubChem. (2023). 4,5,5-Trimethyl-1-hexanol Compound Summary. National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: 3,5,5-trimethylhexan-1-ol (Read-Across Analog). [Link]

  • OECD SIDS. (2004). SIDS Initial Assessment Report for SIAM 18: 3,5,5-trimethylhexan-1-ol. UNEP Publications. [Link]

Sources

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